6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLEHFGBRFRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81907-61-1 | |
| Record name | Ganoderic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Production Methodologies
Elucidation of the Ganoderic Acid B Biosynthetic Pathway
The biosynthetic route to Ganoderic acid B begins with the well-characterized mevalonate (B85504) (MVA) pathway, which constructs the fundamental triterpenoid (B12794562) skeleton. While the initial steps are well-established, the precise enzymatic reactions that modify the lanosterol (B1674476) scaffold into the specific structure of Ganoderic acid B are still an area of active investigation. nih.govatlantis-press.comnih.gov
Subsequent phosphorylation and decarboxylation steps catalyzed by mevalonate kinase (MK), phosphomevalonate kinase (MPK), and mevalonate pyrophosphate decarboxylase (MVD) yield isopentenyl pyrophosphate (IPP). mdpi.comnih.gov IPP serves as the basic five-carbon isoprene (B109036) building block. The pathway culminates in the formation of the C30 triterpenoid precursor, lanosterol, through a series of enzymatic reactions involving squalene (B77637) synthase (SQS) and lanosterol synthase (LS), also known as oxidosqualene cyclase (OSC). atlantis-press.comnih.govmdpi.com The overexpression of upstream genes like hmgr has been shown to increase total ganoderic acid content, indicating its pivotal regulatory role. nih.gov
**Table 1: Key Enzymes in the Mevalonate Pathway for Triterpenoid Precursor Synthesis in *Ganoderma lucidum***
| Enzyme | Abbreviation | Function | Source(s) |
|---|---|---|---|
| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules | mdpi.com |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA | mdpi.commdpi.com |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate (rate-limiting step) | nih.govmdpi.comatlantis-press.com |
| Mevalonate kinase | MK | Phosphorylates mevalonate | mdpi.comnih.gov |
| Phosphomevalonate kinase | MPK | Phosphorylates phosphomevalonate | mdpi.comnih.gov |
| Mevalonate pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate pyrophosphate to form IPP | mdpi.comnih.gov |
| Isopentenyl-diphosphate isomerase | IDI | Isomerizes IPP to DMAPP | mdpi.com |
| Farnesyl pyrophosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP | mdpi.comatlantis-press.comresearchgate.net |
| Squalene synthase | SQS | Dimerizes two FPP molecules to form squalene | mdpi.comatlantis-press.comresearchgate.net |
| Squalene epoxidase | SE | Epoxidizes squalene to 2,3-oxidosqualene (B107256) | mdpi.com |
| Lanosterol synthase | LS | Cyclizes 2,3-oxidosqualene to lanosterol | atlantis-press.comresearchgate.net |
Farnesyl pyrophosphate (FPP) is a critical intermediate in the MVA pathway, standing at a key branch point. It is formed by the sequential condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by FPP synthase (FPS). researchgate.net FPP serves as the direct precursor for the synthesis of squalene, the first step specific to triterpenoid synthesis. nih.govresearchgate.net The overexpression of the fps gene in G. lucidum has been demonstrated to enhance the production of ganoderic acids, underscoring its importance in supplying precursors for the pathway. researchgate.net
Genetic and Molecular Regulation of Ganoderic Acid B Biosynthesis
The conversion of the common precursor, lanosterol, into the vast array of over 150 identified ganoderic acids is accomplished through a series of specific oxidation, reduction, and acylation reactions. nih.gov This diversification is governed by a complex network of genes, many of which are organized into biosynthetic gene clusters.
The genes responsible for secondary metabolite biosynthesis are often located together on the chromosome in what are known as biosynthetic gene clusters (BGCs). In G. lucidum, the enzymes that perform the post-lanosterol modifications are primarily believed to be cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net While genome sequencing of G. lucidum has identified numerous CYP450 genes, the specific enzymes and the corresponding gene cluster responsible for the synthesis of Ganoderic acid B have not yet been definitively elucidated. nih.govnih.gov Research has successfully identified CYPs for other ganoderic acids, such as CYP5150L8, which initiates the pathway from lanosterol, and others like CYP512U6 and CYP512W2, which are involved in producing other specific ganoderic acids like ganoderic acid Jc and type II GAs. nih.govnih.gov However, the specific hydroxylases, oxidases, and reductases that perform the final modifications to produce Ganoderic acid B remain to be identified.
Furthermore, several transcription factors—proteins that regulate the rate of gene transcription—have been identified as playing a role in the general biosynthesis of ganoderic acids, including homeobox and velvet family proteins. frontiersin.orgresearchgate.net While these studies provide a global view of the regulatory network, they have not yet pinpointed the specific regulatory genes that exclusively control the final biosynthetic steps leading to Ganoderic acid B.
Biotechnological Approaches for Enhanced Ganoderic Acid B Production
Given the low yield of ganoderic acids from wild or cultivated G. lucidum, significant effort has been directed towards biotechnological methods to increase production. nih.govmdpi.com Submerged fermentation is a promising alternative to the time-consuming process of cultivating fruiting bodies, allowing for more controlled and efficient production. researchgate.net
Several strategies have been employed to enhance the yield of ganoderic acids in these cultures. One major approach is the genetic engineering of G. lucidum. nih.govnih.gov Overexpression of key regulatory genes in the MVA pathway, such as a truncated version of hmgr or the fps gene, has been shown to significantly increase the total accumulation of ganoderic acids by boosting the supply of precursors. nih.govresearchgate.net Similarly, overexpressing the lanosterol synthase (ls) gene led to higher yields of several individual ganoderic acids. nih.gov While these manipulations increase the total pool of triterpenoids, the specific impact on Ganoderic acid B concentration depends on the downstream flux and the activity of yet-to-be-identified enzymes. nih.gov
Another avenue is the heterologous production of ganoderic acids in more easily manipulated organisms like the yeast Saccharomyces cerevisiae. nih.govnih.gov Researchers have successfully engineered yeast to produce various ganoderic acid precursors and even some final products by introducing the relevant G. lucidum genes, demonstrating the potential for creating microbial cell factories for specific high-value compounds. nih.govnih.gov
**Table 2: Investigated Genes for Enhancing Triterpenoid Production in *Ganoderma lucidum***
| Gene Target | Abbreviation | Rationale for Targeting | Outcome of Overexpression | Source(s) |
|---|---|---|---|---|
| 3-hydroxy-3-methylglutaryl-CoA reductase | hmgr | Key rate-limiting enzyme in the MVA pathway | Increased total ganoderic acid content | nih.govnih.gov |
| Farnesyl pyrophosphate synthase | fps | Controls the supply of the direct precursor to squalene | Enhanced accumulation of ganoderic acids | mdpi.comresearchgate.net |
| Squalene synthase | sqs | Catalyzes the first committed step in triterpenoid synthesis | Increased squalene, lanosterol, and certain ganoderic acids | frontiersin.org |
| Lanosterol synthase | ls | Catalyzes the cyclization to form the core triterpenoid skeleton | Increased lanosterol and several individual ganoderic acids | nih.gov |
Microbial Fermentation Strategies
The production of ganoderic acids, including Ganoderic acid B, through microbial fermentation of Ganoderma lucidum is a key strategy to meet demand, as collection from the wild is insufficient and cultivation of fruiting bodies is time-consuming. researchgate.netresearchgate.net Submerged fermentation is a common technique for producing mycelial biomass and its associated bioactive compounds. researchgate.net However, studies have shown that a two-stage culture process, involving an initial shaking phase followed by a static liquid culture, is more effective for the accumulation of ganoderic acids. researchgate.net
The composition of the culture medium, particularly the sources and concentrations of carbon and nitrogen, plays a critical role. Glucose is a frequently used carbon source for G. lucidum cultivation. nih.gov Research has demonstrated that optimizing glucose concentration can significantly enhance the yield of total ganoderic acids. For instance, a total glucose concentration of 40 g/L was found to be optimal for ganoderic acid production. nih.gov Nitrogen sources also heavily influence mycelial growth and metabolite production. While various nitrogen sources are used, yeast extract has been identified as effective for producing intracellular triterpenoids. nih.gov Optimization studies have shown that a suitable level of nitrogen limitation can promote the accumulation of ganoderic acids. nih.gov
Table 1: Effect of Culture Conditions on Ganoderic Acid (GA) Production in G. lucidum
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Culture Method | Two-stage (shaking then static) | More efficient for GA production than simple submerged culture. | researchgate.net |
| Glucose Conc. | 30 g/L + 10 g/L (fed-batch) | Maximal GA yield of 500 mg/L. | nih.gov |
| Nitrogen Source | Yeast Extract (1.8%) | Maximized intracellular triterpenoid production. | nih.gov |
| Aeration | Air supply during static culture | Significantly improved triterpenoid accumulation. | researchgate.netnih.gov |
Metabolic Engineering for Optimized Yields
Metabolic engineering offers a powerful approach to enhance the production of specific ganoderic acids by manipulating the biosynthetic pathways in G. lucidum. nih.gov A primary target for genetic modification is the mevalonate (MVA) pathway, which provides the essential precursors for triterpenoid synthesis. nih.gov Overexpression of key enzyme-encoding genes in this pathway has proven effective in increasing yields.
One of the most frequently targeted enzymes is 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is a rate-limiting enzyme in the MVA pathway. nih.gov Studies have shown that the deregulated overexpression of a truncated HMGR (tHMGR) gene in G. lucidum led to a significant increase in ganoderic acid content. nih.gov This modification not only boosted the final product but also increased the accumulation of key intermediates like squalene and lanosterol and upregulated downstream genes such as farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS). nih.gov Similarly, overexpressing the FPS gene has also been shown to enhance ganoderic acid production. researchgate.net These genetic manipulations demonstrate that redirecting metabolic flux towards triterpenoid synthesis is a viable strategy for improving yields. nih.govnih.gov
Table 2: Metabolic Engineering Strategies for Enhanced Ganoderic Acid (GA) Production
| Gene Modified | Strategy | Organism | Result | Reference |
|---|---|---|---|---|
| tHMGR | Overexpression | Ganoderma lucidum | ~2-fold increase in GA content (29.4 mg/g vs 14.1 mg/g in wild-type). | nih.gov |
| FPS | Overexpression | Ganoderma lucidum | Increased GA production and upregulation of SQS and LS genes. | researchgate.net |
| CYP5150L8 | Heterologous Expression | Saccharomyces cerevisiae | Production of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a GA precursor, at 14.5 mg/L. | nih.gov |
| laeA | Deletion (ΔlaeA) | Ganoderma lingzhi | Significantly reduced concentration of ganoderic acids. | frontiersin.org |
| laeA | Overexpression | Ganoderma lingzhi | Increased concentration of ganoderic acids. | frontiersin.org |
Environmental and Stressor Modulation of Biosynthesis (e.g., Heat Stress and Hydrogen Sulfide)
The biosynthesis of ganoderic acids in G. lucidum is highly responsive to environmental conditions and external stressors. frontiersin.org These factors can trigger signaling cascades that modulate gene expression and metabolic pathways, ultimately affecting the yield of secondary metabolites like Ganoderic acid B.
Heat stress (HS) is a well-documented elicitor of ganoderic acid production. mdpi.com Studies have shown that subjecting G. lucidum mycelia to elevated temperatures leads to an increase in ganoderic acid content. mdpi.comnih.gov This response is linked to a burst in reactive oxygen species (ROS), which acts as a signaling molecule to upregulate the biosynthetic pathway. nih.govnih.gov
Conversely, hydrogen sulfide (B99878) (H₂S), another important signaling molecule, has been found to play a counter-regulatory role. nih.govnih.gov Treatment with an H₂S donor can alleviate the heat-stress-induced accumulation of ganoderic acids. nih.govfao.org H₂S appears to exert its effect by interacting with multiple signaling pathways, including those involving ROS and nitric oxide (NO), and by maintaining cellular homeostasis under stress. nih.govresearchgate.net Other environmental factors, such as water stress, have also been shown to increase ganoderic acid biosynthesis, again implicating ROS as a key mediator in the stress response. nih.gov
Table 3: Influence of Environmental Stressors on Ganoderic Acid (GA) Biosynthesis
| Stressor | Effect on GA Biosynthesis | Mediating Molecule(s) | Reference |
|---|---|---|---|
| Heat Stress | Increase | Reactive Oxygen Species (ROS) | mdpi.comnih.gov |
| Hydrogen Sulfide (H₂S) | Alleviates heat-induced GA increase | Interacts with ROS, NO, Calcium signaling | nih.govnih.govfao.org |
| Water Stress | Increase | Reactive Oxygen Species (ROS) | nih.gov |
| Methyl Jasmonate | Increase | Reactive Oxygen Species (ROS) | nih.gov |
| Aspirin | Increase (induces apoptosis) | Reactive Oxygen Species (ROS) | nih.gov |
Impact of Mitochondrial Function on Triterpenoid Production
Mitochondria, as the primary sites of cellular respiration and energy production, play a crucial role in supplying the necessary precursors and energy for complex biosynthetic pathways, including that of triterpenoids. nih.govbohrium.com The synthesis of ganoderic acids is an energy-intensive process that relies on a steady supply of acetyl-CoA and ATP, both of which are direct or indirect products of mitochondrial metabolism. nih.gov
Research has shown a direct link between mitochondrial integrity and triterpenoid production in G. lucidum. nih.gov For example, heat stress, which increases ganoderic acid production, also negatively impacts mitochondrial function by reducing mitochondrial membrane potential and DNA copy number. nih.govfao.org Interestingly, hydrogen sulfide (H₂S) has been shown to mitigate this heat-induced mitochondrial damage, thereby maintaining mitochondrial homeostasis. nih.govfao.org H₂S achieves this by activating sulfide-quinone oxidoreductase (SQR) and complex III of the electron transport chain, which in turn helps to regulate ganoderic acid biosynthesis under stress. nih.gov
Furthermore, studies using isonuclear alloplasmic strains of G. lucidum (strains with identical nuclei but different mitochondrial genomes) have demonstrated that the mitochondrial genome itself can influence the content of bioactive components, including triterpenoids. nih.govbohrium.com This indicates that variations in mitochondrial genetics and function can directly affect the metabolic output of the fungus, highlighting the mitochondrion as a key regulatory hub in the production of Ganoderic acid B and other related compounds. nih.gov
Molecular Mechanisms of Action
Cellular Signaling Pathway Modulation by Ganoderic Acid B
The following subsections explore the interaction of Ganoderic acid B with specific signaling pathways.
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. While the broader class of ganoderic acids is known to interfere with this pathway, specific studies detailing the direct modulation of the PI3K/AKT/mTOR axis by purified Ganoderic acid B are not extensively documented in the current scientific literature. nih.gov Research has more thoroughly investigated other compounds, such as Ganoderic acid D, which has been shown to downregulate phosphorylated proteins within this pathway. nih.gov
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses, cell survival, and proliferation. While direct, mechanistic studies on Ganoderic acid B's primary interaction with NF-κB are limited, its involvement has been noted as part of a broader extract. A Ganoderma lucidum extract containing a mixture of several compounds, including Ganoderic acid B, was found to modulate the expression of genes associated with the NF-κB signaling cascade. nih.gov
More specific research has focused on the downstream effects related to this pathway. In lipopolysaccharide (LPS)-induced A549 lung cells, Ganoderic acid B was shown to reduce the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). medchemexpress.com The production of these cytokines is a well-known downstream consequence of NF-κB activation.
Table 1: Effect of Ganoderic Acid B on Pro-inflammatory Cytokines in A549 Cells
| Cytokine | Effect of Ganoderic Acid B Treatment | Reference Cell Line | Inducing Agent |
| TNF-α | Reduction in cellular supernatant | A549 | LPS |
| IL-6 | Reduction in cellular supernatant | A549 | LPS |
| IL-1β | Reduction in cellular supernatant | A549 | LPS |
This table summarizes the observed effects of Ganoderic acid B on key inflammatory mediators. Data sourced from a study on LPS-induced lung injury models. medchemexpress.com
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis. The majority of research into ganoderic acids and this pathway has centered on Ganoderic acid A, which has been shown to suppress both constitutively activated and IL-6-induced STAT3 phosphorylation by inhibiting JAK1 and JAK2. nih.govresearchgate.net
For Ganoderic acid B, specific research has demonstrated an effect on Programmed cell death protein 1 (PD-1). A study involving cultured human B-lymphocytes and Jurkat human T-lymphoma cells showed that treatment with Ganoderic acid B resulted in a reduced level of the PD-1 protein. irispublishers.com PD-1 is a critical immune checkpoint receptor, and its modulation affects immune responses, though this study did not fully detail a direct, causative link through the JAK/STAT pathway for this effect. irispublishers.com
The Ras-MAPK (Mitogen-Activated Protein Kinase) cascade is a chain of proteins that communicates signals from a receptor on the surface of the cell to the DNA in the nucleus, governing processes such as cell growth, differentiation, and survival. Similar to the NF-κB pathway, the specific interaction of purified Ganoderic acid B with the RAS-MAPK cascade is not yet fully elucidated. However, a Ganoderma lucidum extract containing Ganoderic acid B, among other triterpenoids and polysaccharides, demonstrated a modulating effect on the expression of genes within the MAPK pathway in microglial cells. nih.gov
Scientific investigation into the relationship between Ganoderic acid B and the Notch1 or the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)/CD36 signaling pathways is currently lacking. Studies have explored these pathways in the context of other ganoderic acids, such as Ganoderic acid A, which has been found to inhibit inflammation and lipid deposition through the Notch1/PPARγ/CD36 signaling axis. nih.gov However, at present, there is no available research that specifically documents the involvement of Ganoderic acid B with these signaling systems.
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. It is activated in response to low intracellular ATP levels. Currently, there are no specific studies that describe the interaction or crosstalk between Ganoderic acid B and the AMPK signaling pathway in the context of its molecular mechanism of action in human cells. Research in this area has focused on other compounds like Ganoderic acid A, which has been noted to modulate AMPK in the context of non-alcoholic fatty liver disease. nih.gov
TLR/MyD88 Signaling Pathway Engagement
The Toll-like receptor (TLR) signaling pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. The TLR4 receptor, in particular, is known for recognizing lipopolysaccharide (LPS), a component of Gram-negative bacteria, and subsequently activating downstream signaling cascades. A key adaptor protein in this pathway is Myeloid Differentiation Primary Response 88 (MyD88), which is crucial for the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.
While direct studies exclusively focusing on Ganoderic Acid B's interaction with the TLR/MyD88 pathway are limited, broader research on ganoderic acids provides significant insights. A study has demonstrated that a mixture of ganoderic acids can alleviate atherosclerosis by inhibiting the M1 polarization of macrophages through the TLR4/MyD88/NF-κB signaling pathway. Furthermore, Ganoderic Acid B has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-induced A549 cells, which are known downstream targets of the TLR/MyD88 pathway. nih.gov This suggests an inhibitory role of Ganoderic Acid B in this inflammatory signaling cascade. Another related compound, Deacetyl ganoderic acid F, has also been found to inhibit the LPS-induced activation of the NF-κB pathway. nih.gov
Identification of Specific Molecular Targets of Ganoderic Acid B
Protein-Protein Interaction Studies
The identification of direct protein binding partners is crucial to understanding the molecular mechanisms of a bioactive compound. For Ganoderic Acid B, research has pointed towards interactions with transport proteins associated with multidrug resistance. Molecular docking studies have predicted that Ganoderic Acid B can bind to the ATP-binding cassette subfamily B member 1 (ABCB1) protein, also known as P-glycoprotein. nih.gov This interaction is significant as ABCB1 is an efflux pump that actively transports a wide range of substrates out of the cell, and its inhibition can reverse multidrug resistance in cancer cells. While experimental validation of this specific protein-protein interaction for Ganoderic Acid B is still emerging, the computational models provide a strong basis for this hypothesis.
Enzyme Inhibition Kinetics and Mechanism (e.g., HIV-1 Protease, Aldose Reductase)
Ganoderic Acid B has been identified as a moderately active inhibitor of HIV-1 protease, a critical enzyme for the lifecycle of the human immunodeficiency virus.
HIV-1 Protease Inhibition
Initial screenings identified Ganoderic Acid B as an inhibitor of HIV-1 protease with a 50% inhibitory concentration (IC50) ranging from 0.17 to 0.23 mM. medchemexpress.com Molecular docking studies have further elucidated the potential mechanism of this inhibition. These studies revealed that Ganoderic Acid B forms hydrogen bonds with key amino acid residues within the active site of the HIV-1 protease, specifically with ILE50, ILE50', ASP29, and ASP30. nih.gov The interaction with these residues, which are crucial for the enzyme's function, suggests a competitive inhibition mechanism. nih.gov The estimated binding energy (ΔG) from these docking studies was -8.83 Kcal/mol, indicating a favorable interaction. nih.gov
Aldose Reductase Inhibition
While several ganoderic acids have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications, specific inhibitory kinetic data for Ganoderic Acid B is not yet available. Studies on related compounds, such as ganoderic acid C2 and ganoderic acid Df, have shown potent inhibition of human aldose reductase with IC50 values of 43.8 µM and 22.8 µM, respectively. nih.govnih.gov These findings suggest that the ganoderic acid scaffold is a promising starting point for the development of aldose reductase inhibitors, though further research is needed to determine the specific activity of Ganoderic Acid B.
Direct Cellular Membrane Interactions
The interaction of small molecules with the cellular membrane can significantly influence their bioavailability and mechanism of action. While direct biophysical studies on Ganoderic Acid B's interaction with cell membranes are not extensively documented, research on related compounds and processes provides some clues. It has been noted that the presence of hydroxyl and carboxyl groups in the structure of ganoderic acids can modulate their interaction with cell membranes. One study has indicated that ganoderic acids A and B may induce apoptosis in tumor cells by compromising the integrity of the cellular membrane.
Furthermore, studies on ganoderenic acid B, a closely related lanostane-type triterpene, have shown that it can enhance the intracellular accumulation of rhodamine-123 in multidrug-resistant cells by inhibiting its efflux. nih.gov This suggests an interaction with membrane-bound transporters, indirectly indicating an engagement with the cellular membrane. The lipophilic nature of the triterpenoid (B12794562) core of Ganoderic Acid B would also suggest a propensity to interact with the lipid bilayer.
Receptor-Ligand Binding Analysis
Computational methods have been employed to predict the binding of Ganoderic Acid B to specific protein receptors. A notable predicted interaction is with the ABCB1 transporter. Molecular docking models have shown that Ganoderic Acid B can bind to the transmembrane domain of ABCB1. nih.gov This binding is distinct from the binding site of verapamil, a well-known ABCB1 inhibitor. The predicted binding of Ganoderic Acid B involves interactions with several amino acid residues, including LEU189, GLY190, SER192, ALA193, LYS198, PHE267, LEU268, ILE270, TYR271, TYR274, LEU303, ALA306, PHE307, GLY310, GLN311, and PRO314. nih.gov This detailed in silico analysis provides a structural hypothesis for the observed biological effects of Ganoderic Acid B on multidrug resistance, although it awaits confirmation through experimental binding assays such as Surface Plasmon Resonance (SPR).
Gene Expression and Epigenetic Regulatory Mechanisms of Ganoderic Acid B
Ganoderic Acid B has been shown to modulate cellular processes by influencing gene expression, although comprehensive transcriptome analyses are still forthcoming.
Gene Expression
One of the key findings is that while ganoderenic acid B (a closely related compound) can reverse multidrug resistance mediated by the ABCB1 transporter, it does not alter the expression level of the ABCB1 gene itself. nih.gov This indicates that its mechanism of reversing multidrug resistance is likely through direct inhibition of the transporter's function rather than by downregulating its production. nih.gov Additionally, research has shown that Ganoderic Acid B can downregulate the expression of pro-apoptotic genes like Bax and Bad.
Epigenetic Regulation
The influence of Ganoderic Acid B on epigenetic mechanisms is an emerging area of research. A study on an alcohol extract of Ganoderma lucidum, which contains a mixture of ganoderic acids including Ganoderic Acid B, demonstrated an effect on DNA methylation. In a rodent model of Alzheimer's disease, the extract led to the up-regulation of DNA methyltransferases, specifically DNMT3A and DNMT3B, in brain tissue. nih.gov While this study used a complex extract, it suggests that components within it, potentially including Ganoderic Acid B, can influence epigenetic regulatory machinery. Another study showed that inhibiting histone deacetylases (HDACs) with suberoylanilide hydroxamic acid (SAHA) led to a decrease in the biosynthesis of ganoderic acids in G. lucidum. elsevier.com This highlights a link between histone acetylation and the production of ganoderic acids, though it does not describe the effect of Ganoderic Acid B on histone modifications in target cells.
Transcriptional Regulation of Pro-inflammatory Genes
Ganoderic acids, a class of triterpenoids to which Ganoderic acid B belongs, are recognized for their ability to modulate inflammatory pathways. nih.gov A primary mechanism for this is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammatory and immune responses. imrpress.comnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. nih.gov Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.govmdpi.com
Studies on various ganoderic acids have demonstrated a potent anti-inflammatory effect by suppressing this pathway. For instance, Deacetyl Ganoderic Acid F has been shown to inhibit the LPS-induced activation of NF-κB by decreasing the phosphorylation of key upstream regulators like IKK and IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. mdpi.com This inhibition leads to the subsequent downregulation of pro-inflammatory genes. Research has confirmed that this modulation results in a decreased expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.gov While many studies focus on extracts or other specific ganoderic acids, Ganoderic acid B is a known bioactive component of Ganoderma lucidum extracts that exhibit these NF-κB inhibitory properties. nih.gov
Modulation of GATA3, Foxp-3, and T-bet Gene Expression
Ganoderic acid B has been shown to selectively modulate key transcription factors that determine the differentiation and function of T-helper (Th) cells, which are critical for orchestrating immune responses. The primary transcription factors involved are T-bet (for Th1 cells), GATA3 (for Th2 cells), and Foxp3 (for regulatory T cells). nih.gov These factors often cross-regulate each other to define the nature of an immune response. nih.govnih.gov
Research indicates that Ganoderic acid B can influence the balance of these regulators. Specifically, it has been found to suppress the production of Interleukin-5 (IL-5), a hallmark cytokine of Th2-mediated responses, by directly inhibiting the master Th2 transcription factor, GATA3. nih.gov Crucially, this inhibitory action on GATA3 occurs while the expression of the Th1-specific transcription factor T-bet and the regulatory T cell-specific transcription factor Foxp-3 are maintained. nih.gov This selective action suggests a mechanism for skewing the immune response away from a Th2 phenotype, which is often associated with allergic inflammation.
Table 1: Effect of Ganoderic Acid B on T-Cell Transcription Factors This table is interactive. You can sort and filter the data.
| Transcription Factor | Target Gene Product | Observed Effect of Ganoderic Acid B | Implied Immunological Shift |
|---|---|---|---|
| GATA3 | IL-5 | Inhibition | Attenuation of Th2 response |
| T-bet | IFN-γ | Maintained Expression | No suppression of Th1 response |
| Foxp-3 | N/A | Maintained Expression | No suppression of T-regulatory response |
Upregulation of Autophagy-Related Genes (e.g., RB1CC1)
While direct research on Ganoderic acid B's effect on autophagy is limited in the available literature, studies on the closely related compound, Ganoderic acid A, provide significant insights into how this class of molecules can influence this fundamental cellular process. Autophagy is a catabolic process critical for cellular homeostasis, where damaged organelles and proteins are degraded and recycled.
In studies using the NALM-6 human leukemia cell line, Ganoderic acid A was observed to significantly upregulate the expression of several key autophagy-related genes. brieflands.comresearchgate.net Among the upregulated genes was RB1 Inducible Coiled-Coil 1 (RB1CC1), a tumor suppressor that plays a role in activating the RB1 pathway. brieflands.comnih.gov Other significantly upregulated genes included Beclin-1 (BECN1), ATG5, ATG10, Activating Molecule in Beclin-1-Regulated Autophagy (AMBRA1), and Microtubule-Associated Protein 1 Light Chain 3 Beta (MAP1LC3B). brieflands.comresearchgate.net The increased expression of these genes suggests a potent induction of the autophagic process. brieflands.com It is hypothesized that this activation may contribute to the anti-cancer effects observed for some ganoderic acids. brieflands.com However, it is important to note that this effect is context-dependent, as other studies have shown Ganoderic acid A to suppress autophagy in certain cancer cells to enhance their sensitivity to chemotherapy. nih.gov
Subcellular Mechanistic Insights of Ganoderic Acid B
Ganoderic acid B's mechanisms extend to direct interactions with subcellular organelles, particularly the mitochondria, which are central to cellular energy production and apoptosis signaling.
Mitochondrial Function and Energetics
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A stable potential is necessary for ATP synthesis, while a significant drop is a key event in the initiation of apoptosis. Research has demonstrated that Ganoderic acid B plays a direct role in stabilizing the mitochondrial membrane potential, particularly under conditions of cellular stress. ingentaconnect.comnih.gov
In a study using a model of epileptiform hippocampal neurons, which exhibited a significantly lowered mitochondrial membrane potential compared to healthy control cells, treatment with Ganoderic acid B led to a substantial restoration of this potential. ingentaconnect.comnih.gov This stabilizing effect helps to maintain the normal structure and function of the mitochondria, thereby protecting the neurons from apoptosis. ingentaconnect.com While some other ganoderic acids have been shown to decrease mitochondrial membrane potential in cancer cells to induce apoptosis, Ganoderic acid B exhibited a protective, stabilizing effect in this neuronal model. ingentaconnect.com
Table 2: Quantitative Impact of Ganoderic Acid B on Mitochondrial Membrane Potential (ΔΨm) in Hippocampal Neurons This table is interactive. You can sort and filter the data.
| Experimental Group | Mean Mitochondrial Membrane Potential (ΔΨm) |
|---|---|
| Control Group (Healthy Neurons) | 409.81 ± 34.21 |
| Model Group (Epileptiform Neurons) | 244.08 ± 23.61 |
| Model + Ganoderic Acid B | 347.28 ± 25.13 |
Influence on Reactive Oxygen Species Production and Scavenging
Ganoderic acid B has demonstrated a significant capacity to modulate the cellular redox environment. Its primary influence appears to be antioxidant in nature, bolstering the cell's intrinsic defense mechanisms against oxidative stress. In a preclinical model of Alzheimer's disease, Ganoderic acid B was found to restore the levels of key antioxidant proteins, including Nrf2 (Nuclear factor erythroid 2-related factor 2), NQO1 (NAD(P)H quinone dehydrogenase 1), and HO-1 (Heme oxygenase-1). nih.gov The Nrf2/HO-1 pathway is a critical regulator of cellular resistance to oxidative stress, and its activation by Ganoderic acid B suggests a potent mechanism for cytoprotection. This antioxidant activity is a recurring theme among triterpenoids from Ganoderma lucidum. researchgate.netmdpi.com Extracts containing Ganoderic acid B as a prominent component have been confirmed to possess high antioxidant activity. mdpi.com While some related compounds like Ganoderic acid C1 have been shown to directly reduce the production of reactive oxygen species (ROS), the primary mechanism identified for Ganoderic acid B involves the upregulation of the cell's own scavenging systems. nih.gov
Table 1: Influence of Ganoderic acid B on Antioxidant Pathways
| Target Protein/Pathway | Observed Effect | Biological Context | Source(s) |
|---|---|---|---|
| Nrf2 | Restored Protein Levels | Alzheimer's Disease Model (APP/PS1 Mice) | nih.gov |
| NQO1 | Restored Protein Levels | Alzheimer's Disease Model (APP/PS1 Mice) | nih.gov |
| HO-1 | Restored Protein Levels | Alzheimer's Disease Model (APP/PS1 Mice) | nih.gov |
Endoplasmic Reticulum Stress Response
Emerging evidence directly implicates Ganoderic acid B in the modulation of the endoplasmic reticulum (ER) stress response. The ER is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR). nih.gov
Proteomic analyses of human cancer cells treated with a panel of purified ganoderic acids, including Ganoderic acid B, have identified alterations in proteins involved in ER stress and calcium signaling. encyclopedia.pubresearchgate.net Specifically, two proteins, Nucleobindin-1 and Reticulocalbin 1, were identified as potential target-related proteins for Ganoderic acid B. encyclopedia.pubresearchgate.net Nucleobindin-1 is a notable regulator of the UPR, as it is involved in modulating the function of Activating Transcription Factor 6 (ATF6), one of the three primary sensors of ER stress. encyclopedia.pubresearchgate.net By influencing these proteins, Ganoderic acid B appears to interact with the ATF6 arm of the UPR, thereby adjusting the cell's capacity to manage misfolded protein loads and restore ER homeostasis.
The UPR is deeply intertwined with signaling pathways that govern inflammation and metabolism. Chronic ER stress is a known contributor to the pathophysiology of various inflammatory conditions and metabolic disorders, including cancer. encyclopedia.pub The ability of Ganoderic acid B to modulate UPR-related proteins was observed in HeLa cancer cells, highlighting a direct interplay in a state of metabolic dysregulation. encyclopedia.pubresearchgate.net Furthermore, Ganoderic acid B has been shown to attenuate lung injury induced by lipopolysaccharide (LPS), a condition characterized by a strong inflammatory response where ER stress is a known pathological component. nih.gov While research on other ganoderic acids has more extensively detailed the link between ER stress alleviation and anti-inflammatory outcomes, the identified targets of Ganoderic acid B provide a clear mechanistic basis for its role at the nexus of protein folding, inflammation, and metabolic control.
Cell Cycle Progression Modulation
Scientific literature specifically detailing the direct effects of purified Ganoderic acid B on cell cycle progression and its regulators is limited. However, studies on other closely related ganoderic acids and triterpenoid extracts from Ganoderma lucidum provide strong evidence that this class of compounds actively interferes with cell cycle machinery.
Research on other ganoderic acids has shown clear interference with cell cycle regulators. For instance, Ganoderic acid DM induces cell cycle arrest at the G1 phase in breast cancer cells by decreasing the protein levels of cyclin-dependent kinases (CDK2, CDK6) and Cyclin D1. mdpi.com In contrast, broader triterpene extracts from Ganoderma lucidum, which contain a mixture of compounds including Ganoderic acid B, have been observed to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. mdpi.com These findings suggest that triterpenoids from Ganoderma lucidum can halt cell proliferation by targeting key checkpoints, though the specific role of Ganoderic acid B in this process requires further dedicated investigation.
Programmed Cell Death Mechanisms
Ganoderic acid B is an active inducer of programmed cell death, primarily through the apoptotic pathway. Its effects can be context-dependent, promoting cell death in cancer cells while offering protection against it in other cell types, such as neurons. One of the earliest described mechanisms for Ganoderic acids A and B is the induction of apoptosis in tumor cells by directly compromising the structural integrity of the cellular membrane. nih.gov
In cancer cells, Ganoderic acid B engages the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are central regulators of mitochondrial-mediated cell death. nih.gov Studies on triterpene extracts containing Ganoderic acid B show a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of its pro-apoptotic counterpart, Bax. mdpi.comspandidos-publications.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of initiator caspases, like caspase-9, and executioner caspases, such as caspase-3. mdpi.comspandidos-publications.com
Conversely, in a neuroprotective context, Ganoderic acid B has been shown to downregulate the pro-apoptotic Bcl-2 family members Bax and Bad. nih.gov This anti-apoptotic action helps preserve neuronal cell viability in the face of cellular stress, highlighting the compound's dual regulatory role in cell fate decisions.
Table 2: Modulation of Apoptosis-Related Proteins by Ganoderic acid B and Related Triterpenes
| Protein | Function | Observed Effect of Ganoderic Acid B / Related Triterpenes | Cell Type / Context | Source(s) |
|---|---|---|---|---|
| Bax | Pro-apoptotic | Upregulated | Cancer Cells | spandidos-publications.com |
| Downregulated | Neuronal Cells (Neuroprotection) | nih.gov | ||
| Bad | Pro-apoptotic | Downregulated | Neuronal Cells (Neuroprotection) | nih.gov |
| Bcl-2 | Anti-apoptotic | Downregulated | Cancer Cells | mdpi.comspandidos-publications.com |
| Caspase-9 | Initiator Caspase | Activated (Cleaved) | Cancer Cells | mdpi.com |
| Caspase-3 | Executioner Caspase | Activated (Cleaved) | Cancer Cells | spandidos-publications.com |
Apoptosis Induction Pathways (e.g., Caspase Activation, Bax/Bad Regulation)
Ganoderic acid B has been identified as a modulator of apoptosis, a form of programmed cell death essential for removing damaged or cancerous cells. Its pro-apoptotic effects are, in part, mediated through the intrinsic or mitochondrial pathway, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (such as Bax and Bad).
Research has shown that various ganoderic acids can induce apoptosis by altering the balance of these proteins. For instance, Ganoderic acid Me has been found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov Cytochrome c release is a critical step that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, it leads to the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in the systematic dismantling of the cell. nih.gov
In the context of neuroprotection, Ganoderic acid B has been specifically noted for its ability to downregulate the pro-apoptotic proteins Bax and Bad. In a study on PC12 cells damaged by okadaic acid, Ganoderic acid B exhibited a neuroprotective effect by downregulating both Bax and Bad, thereby inhibiting the apoptotic cascade. This action distinguishes its specific regulatory role within the complex interactions of the Bcl-2 family.
| Target Protein | Effect of Ganoderic Acid B | Downstream Consequence | Cellular Outcome |
|---|---|---|---|
| Bad | Downregulation | Inhibition of pro-apoptotic signaling | Inhibition of Apoptosis (Neuroprotection) |
| Bax | Downregulation | Inhibition of mitochondrial outer membrane permeabilization | Inhibition of Apoptosis (Neuroprotection) |
| Caspase-3/9 | Indirect Inhibition (via Bax/Bad downregulation) | Prevention of executioner caspase activation | Inhibition of Apoptosis (Neuroprotection) |
Autophagy Induction and Flux Regulation (e.g., Axl/Pak1 Signaling)
Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis and survive stress. While extensive research on Ganoderic acid B's role in this specific pathway is limited, studies on the closely related Ganoderic acid A (GAA) provide significant insights into a potential mechanism involving Axl/Pak1 signaling.
Research conducted on microglial cells has demonstrated that GAA can promote the clearance of amyloid-beta by enhancing autophagy. nih.govmdpi.com This process is initiated through the activation of the Axl receptor tyrosine kinase. nih.govnih.gov Activation of Axl leads to the subsequent phosphorylation and activation of its downstream effector, p21-activated kinase 1 (Pak1). nih.govnih.gov The activated Axl/Pak1 signaling pathway stimulates the formation of autophagosomes, which are double-membraned vesicles that engulf cellular cargo destined for degradation. nih.govmdpi.com This is evidenced by the increased conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3B-I) to its lipidated, autophagosome-associated form (LC3B-II). nih.govnih.gov
The crucial role of this pathway was confirmed when the use of an Axl inhibitor (R428) or a Pak1 inhibitor (IPA-3) reversed the autophagic effects of GAA. nih.govmdpi.com Although this mechanism has been detailed for Ganoderic acid A, it presents a plausible and testable hypothesis for a similar mode of action for Ganoderic acid B, warranting further specific investigation.
| Target Protein | Effect of Ganoderic Acid A* | Downstream Consequence | Cellular Outcome |
|---|---|---|---|
| Axl Receptor Tyrosine Kinase | Increased Phosphorylation (Activation) | Activation of Pak1 | Induction of Autophagy |
| Pak1 (p21-activated kinase 1) | Increased Phosphorylation (Activation) | Stimulation of autophagosome formation | Induction of Autophagy |
| LC3B-I to LC3B-II Conversion | Increased Conversion | Indicates increased autophagosome formation | Enhanced Autophagic Flux |
Note: This specific pathway has been elucidated for Ganoderic acid A and serves as a potential model for Ganoderic acid B.
Ferroptosis Mitigation via Ferritinophagy Modulation
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. The modulation of this pathway represents another facet of the biological activity of ganoderic acids. While direct studies on Ganoderic acid B are scarce, research on Ganoderic acid A (GAA) has revealed a protective mechanism against ferroptosis by inhibiting a specific type of autophagy known as ferritinophagy. nih.gov
Ferritinophagy is the selective autophagic degradation of ferritin, the primary intracellular iron storage protein. This process is mediated by the cargo receptor Nuclear Receptor Coactivator 4 (NCOA4), which binds to ferritin and delivers it to autophagosomes for degradation, thereby releasing free iron into the cell. mdpi.com An excess of free iron can catalyze the formation of reactive oxygen species, leading to the lipid peroxidation that drives ferroptosis. unibs.it
In models of Parkinson's disease, GAA has been shown to mitigate the ferroptosis of dopaminergic neurons. nih.gov The mechanism involves the inhibition of NCOA4-mediated ferritinophagy. nih.gov By suppressing this pathway, GAA treatment leads to reduced degradation of ferritin, lower intracellular levels of free iron, and decreased lipid peroxidation. nih.gov This protective effect was nullified when NCOA4 was overexpressed, confirming its central role in the observed neuroprotection. nih.gov This detailed mechanism, uncovered for GAA, suggests a potential therapeutic avenue for Ganoderic acid B in conditions where ferroptosis is implicated, pending further focused research.
| Target Protein/Process | Effect of Ganoderic Acid A* | Downstream Consequence | Cellular Outcome |
|---|---|---|---|
| NCOA4 | Inhibition | Decreased binding of ferritin to autophagosomes | Inhibition of Ferritinophagy |
| Ferritinophagy | Inhibition | Reduced degradation of ferritin, leading to lower labile iron pool | Mitigation of Ferroptosis |
| Lipid Peroxidation | Decrease | Reduced oxidative damage to cell membranes | Cell Survival/Neuroprotection |
Note: This specific pathway has been elucidated for Ganoderic acid A and serves as a potential model for Ganoderic acid B.
Biological Activities and Underlying Cellular/pre Clinical Mechanisms
Anti-inflammatory Mechanisms of Ganoderic Acid B
Ganoderic acid B has demonstrated notable anti-inflammatory effects through various molecular pathways. These activities are primarily centered on the suppression of key inflammatory molecules and the modulation of inflammatory immune cells.
Suppression of Inflammatory Mediator Release
Pre-clinical studies have shown that Ganoderic acid B can significantly reduce the levels of several pro-inflammatory cytokines. In a model of lipopolysaccharide (LPS)-induced lung injury in mice, administration of Ganoderic acid B led to a decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). medchemexpress.com Furthermore, in LPS-induced A549 cells, a human lung carcinoma cell line, Ganoderic acid B was also found to reduce the levels of TNF-α, IL-6, and IL-1β in the cellular supernatant. medchemexpress.com
Another key aspect of inflammation is the activity of enzymes that produce inflammatory mediators. Research on other ganoderic acids, such as Ganoderic acid A, has shown inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade. researchgate.netnih.gov While direct evidence for Ganoderic acid B's effect on COX-2 and iNOS is still emerging, its ability to reduce myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil infiltration and inflammation, has been observed in a mouse model of LPS-induced pneumonia. medchemexpress.com
In the context of allergic asthma, Ganoderic acid B has been found to suppress the production of Interleukin-5 (IL-5) by inhibiting the transcription factor GATA3. nih.gov There is less specific information currently available regarding the direct effects of Ganoderic acid B on Interleukin-13 (IL-13).
Table 1: Effect of Ganoderic Acid B on Inflammatory Mediators
| Mediator | Effect | Model System |
|---|---|---|
| IL-1β | ↓ | LPS-induced A549 cells, LPS-induced pneumonia in mice medchemexpress.com |
| IL-5 | ↓ | Allergic asthma model nih.gov |
| IL-6 | ↓ | LPS-induced A549 cells, LPS-induced pneumonia in mice medchemexpress.com |
| TNF-α | ↓ | LPS-induced A549 cells, LPS-induced pneumonia in mice medchemexpress.com |
| MPO | ↓ | LPS-induced pneumonia in mice medchemexpress.com |
Note: This table is based on available pre-clinical data.
Inhibition of Macrophage M1 Polarization
While research specifically detailing the role of Ganoderic acid B in macrophage polarization is limited, studies on a mixture of ganoderic acids (GAs) have provided valuable insights. GAs have been shown to inhibit the M1 polarization of macrophages, which is the pro-inflammatory phenotype. nih.gov This inhibition is mediated through the regulation of the TLR4/MyD88/NF-κB signaling pathway. nih.gov In in vitro experiments, GAs significantly decreased the proportion of CD86+ M1 macrophages and reduced the mRNA levels of M1-associated cytokines like IL-6 and IL-1β. nih.gov
Immunomodulatory Mechanisms of Ganoderic Acid B
Ganoderic acid B also exhibits immunomodulatory properties, influencing the activity of various immune cells and the balance of immune responses.
Modulation of Immune Cell Activation and Function
Ganoderic acids, as a group, have been shown to modulate the function of several key immune cells. For instance, some ganoderic acids can enhance the activity of Natural Killer (NK) cells. nih.gov Macrophages are also a target of ganoderic acids, with studies showing inhibition of their pro-inflammatory M1 polarization. nih.gov
In the context of allergic asthma, Ganoderic acid B has been shown to influence T lymphocytes by inhibiting GATA3, a key transcription factor for T helper 2 (Th2) cell differentiation, while maintaining the expression of T-bet and Foxp3, which are crucial for Th1 and regulatory T cells (Tregs) respectively. nih.gov This suggests a role for Ganoderic acid B in steering the immune response away from a Th2-dominant allergic phenotype.
Regulation of Cytokine Production and Release
A key immunomodulatory effect of Ganoderic acid B is its ability to regulate cytokine production. In a model of allergic asthma, it was found to enhance the levels of Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10). nih.gov IFN-γ is a hallmark cytokine of the Th1 response, which can counteract Th2-mediated allergic inflammation, while IL-10 is a potent anti-inflammatory cytokine.
Influence on Th17/Tregs Axis Balance
The balance between T helper 17 (Th17) cells, which are pro-inflammatory, and regulatory T cells (Tregs), which are immunosuppressive, is crucial for maintaining immune homeostasis. nih.govresearchgate.net While direct studies on Ganoderic acid B's effect on the Th17/Treg axis are scarce, research on Ganoderic acid A has shown it can regulate the imbalance of this axis in a mouse model of Alzheimer's disease-related neuroinflammation. acs.orgnih.gov Given that Ganoderic acid B has been shown to maintain the expression of the Treg-associated transcription factor Foxp3, it is plausible that it may also contribute to a favorable Treg environment, but further research is needed to confirm its specific role in the Th17/Treg balance. nih.gov
Table 2: Immunomodulatory Effects of Ganoderic Acid B
| Mechanism | Effect | Model System/Context |
|---|
| T lymphocyte modulation | ↓ GATA3 expression ↔ T-bet expression ↔ Foxp3 expression | Allergic asthma model nih.gov | | Cytokine Regulation | ↑ IFN-γ levels ↑ IL-10 levels | Allergic asthma model nih.gov |
Note: This table summarizes the currently understood immunomodulatory actions of Ganoderic Acid B.
Antioxidant Defense Mechanisms of Ganoderic Acid B
Ganoderic acid B contributes to cellular protection against oxidative damage through various mechanisms. While direct free radical scavenging by the molecule itself is not extensively detailed, its role in modulating cellular antioxidant pathways and protecting against the consequences of oxidative stress is well-documented.
While specific data on the direct 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity of isolated Ganoderic acid B is not prominent in the literature, studies on extracts from Ganoderma species provide indirect evidence of its antioxidant potential. Fractions of Ganoderma neo-japonicum containing a high concentration of Ganoderic acid beta (95.4%) have been shown to possess antioxidant capabilities. nih.gov The primary mechanism identified is not direct scavenging but rather the upregulation of the Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress. nih.gov This suggests that Ganoderic acid B's contribution to antioxidant defense is likely mediated more through the activation of endogenous protective systems than through direct quenching of free radicals.
Ganoderic acid B has demonstrated a significant ability to protect cells and tissues from damage induced by oxidative stress. In pre-clinical models of lipopolysaccharide (LPS)-induced acute lung injury, administration of Ganoderic acid B led to a notable increase in the activity of superoxide (B77818) dismutase (SOD), a crucial endogenous antioxidant enzyme. medchemexpress.com Concurrently, it caused a decrease in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. medchemexpress.com
Furthermore, Ganoderic acid B has been identified as having neuroprotective effects. It can downregulate the expression of pro-apoptotic proteins like Bax and Bad and inhibit the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of neurodegenerative diseases. researchgate.net This action helps protect neuronal cells from damage, a portion of which is often mediated by oxidative stress. researchgate.net
| Parameter | Effect of Ganoderic Acid B | Significance | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) Activity | Increased | Enhancement of endogenous antioxidant defense. | medchemexpress.com |
| Malondialdehyde (MDA) Levels | Decreased | Reduction of lipid peroxidation and oxidative damage. | medchemexpress.com |
| Glycogen synthase kinase-3β (GSK-3β) | Inhibited | Neuroprotective effect by reducing tau hyperphosphorylation. | researchgate.net |
Antiviral Mechanisms of Ganoderic Acid B
Ganoderic acid B has been identified as an antiviral agent that acts through multiple mechanisms, targeting different stages of the viral life cycle for several types of viruses.
Ganoderic acid B is a moderately active inhibitor of the human immunodeficiency virus-1 (HIV-1) protease. researchgate.netosti.gov This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins, a critical step in the maturation of infectious virions. The inhibitory activity of Ganoderic acid B against HIV-1 protease has been quantified with a 50% inhibitory concentration (IC50) value reported to be in the range of 0.17 to 0.23 mM. osti.govcaymanchem.com Molecular docking studies have further elucidated this interaction, revealing that Ganoderic acid B can form hydrogen bonds with key amino acid residues in the active site of the protease, including ILE50, ILE50', ASP29, and ASP30. researchgate.net These interactions are similar to those observed with native ligands, suggesting that Ganoderic acid B acts as a competitive inhibitor, blocking the enzyme's function and thus viral replication. researchgate.net
Ganoderic acid B has been shown to effectively inhibit the activation of Epstein-Barr virus (EBV) antigens in latently infected cells. nih.govresearchgate.net EBV is associated with several malignancies, and the switch from a latent to a lytic cycle, marked by the expression of Early Antigen (EA) and Capsid Antigen (CA), is a key process. In vitro studies demonstrated that Ganoderic acid B significantly inhibits the activation of both EBV EA and CA. nih.gov At a concentration of 3.2 nmol, Ganoderic acid B exhibited a potent inhibitory effect of 63.53 ± 2.11% on viral antigen activation. nih.gov This activity is also linked to its ability to inhibit telomerase, an enzyme associated with EBV-driven immortalization. nih.gov
| Viral Target | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| HIV-1 Protease | Enzyme Inhibition | Moderate inhibition with an IC50 of ~0.17-0.23 mM. | researchgate.netosti.gov |
| Epstein-Barr Virus (EBV) Antigens | Suppression of Activation | 63.53% inhibition of antigen activation at 3.2 nmol. | nih.gov |
| Hepatitis B Virus (HBV) | Inhibition of Replication | Inhibited HBV replication and reduced HBsAg and HBeAg production. | nih.govnih.gov |
While research has shown that other triterpenoids from Ganoderma lucidum, such as Ganoderic acid Y, can block Enterovirus 71 (EV71) by preventing viral adsorption and inhibiting RNA replication, specific studies detailing this mechanism for Ganoderic acid B are less common. osti.govnih.gov However, research on related viruses provides insight into the potential capabilities of ganoderic acids as a class. Studies have demonstrated that ganoderic acid isolated from G. lucidum can inhibit the replication of the Hepatitis B virus (HBV) in HepG2215 cells. nih.govnih.gov Treatment with ganoderic acid over several days resulted in a significant reduction in the production of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), which are markers of viral replication and infectivity. nih.gov This indicates that a key antiviral mechanism of ganoderic acids, likely including Ganoderic acid B, is the disruption of viral replication processes.
Inhibition of Intracellular Hepatitis B Virus Replication
Ganoderic acid has demonstrated notable efficacy in inhibiting the replication of the Hepatitis B virus (HBV) within liver cells. In a study utilizing the HepG2215 cell line, which constitutively expresses HBV, treatment with ganoderic acid at a concentration of 8 µg/mL over an eight-day period significantly suppressed viral activity. nih.gov This inhibitory effect was quantified by measuring the levels of key viral antigens. The production of HBV surface antigen (HBsAg) was reduced to just 20% of the levels seen in untreated control cells, while the secretion of HBV e-antigen (HBeAg) was diminished to 44% of the control. nih.gov These findings underscore the potential of ganoderic acid to interfere with the HBV life cycle, specifically targeting the replication and secretion of viral components from infected host cells.
| Cell Line | Compound | Concentration | Duration | Effect on HBsAg | Effect on HBeAg | Source |
| HepG2215 | Ganoderic acid | 8 µg/mL | 8 days | Reduced to 20% of control | Reduced to 44% of control | nih.gov |
Anti-tumor Molecular Mechanisms of Ganoderic Acid B
The anti-tumor activities of ganoderic acids are multifaceted, involving a range of molecular mechanisms that disrupt cancer cell growth and survival. While research on Ganoderic acid B is still developing, studies on closely related ganoderic acids provide a framework for its potential actions against cancer.
Induction of Apoptosis in Neoplastic Cells
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a key mechanism for many anti-cancer agents. Various ganoderic acids have been shown to trigger apoptosis in diverse cancer cell lines. nih.govresearchgate.net For instance, Ganoderic acid T induces apoptosis in lung cancer cells through a mitochondria-mediated pathway, involving the activation of p53 and caspases. nih.gov Similarly, Lucidenic acid B, another related triterpenoid (B12794562), prompts apoptosis in human leukemia cells by causing a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. researchgate.netacs.org
While direct studies on Ganoderic acid B's apoptotic effects on cancer cells are limited, research on its neuroprotective properties revealed its ability to downregulate the pro-apoptotic protein Bax. nih.gov Bax plays a crucial role in the mitochondrial pathway of apoptosis. Its downregulation by Ganoderic acid B in neuronal cells suggests a capacity to modulate key components of the apoptotic machinery, a mechanism that is of significant interest in the context of cancer therapy. nih.gov
| Compound | Cell Line | Key Apoptotic Events | Source |
| Ganoderic acid T | Lung Cancer (95-D) | p53 upregulation, caspase-3 activation, cytochrome c release | nih.gov |
| Lucidenic acid B | Leukemia (HL-60) | Loss of mitochondrial membrane potential, cytochrome c release, caspase-9 & -3 activation | researchgate.netacs.org |
| Ganoderic acid B | Neuronal Cells (PC12) | Downregulation of pro-apoptotic Bax and Bad | nih.gov |
Induction of Autophagy in Cancer Cells
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Certain ganoderic acids have been found to modulate this pathway. For example, Ganoderic acid A has been observed to suppress autophagy in lung cancer cells, which in turn enhanced their sensitivity to the chemotherapeutic agent cisplatin. nih.gov This was associated with a downregulation of the autophagy markers Beclin and LC3II/LC3I. nih.gov In another context, Ganoderic acid DM was reported to induce autophagy in melanoma cells. furman.edu These findings highlight that the modulation of autophagy is a mechanism of action for ganoderic acids, although the specific effect—whether induction or suppression—may depend on the specific acid and cancer type. Currently, direct research detailing the role of Ganoderic acid B in the induction of autophagy in cancer cells is not available.
Cell Proliferation Inhibition and Cell Cycle Arrest
A fundamental characteristic of cancer is uncontrolled cell proliferation, which is driven by the dysregulation of the cell cycle. Many ganoderic acids exert their anti-tumor effects by halting this process. They can arrest the cell cycle at various checkpoints, thereby preventing cancer cells from dividing.
For example, Ganoderic acid A has been shown to arrest the cell cycle at the G0/G1 phase in human hepatocellular carcinoma cells. nih.gov This was accompanied by a decrease in the expression of cyclin D1, a key protein that promotes progression through the G1 phase. nih.gov Ganoderic acid T has also been found to cause cell cycle arrest at the G1 phase in lung cancer cells. Furthermore, an extract from Ganoderma sinense, containing Ganoderenic acid B, induced cell cycle arrest at the G2/M phase in hepatoma cells. tandfonline.com Ganoderic acid DM has also been reported to cause G1 cell cycle arrest in breast cancer cells by reducing levels of CDK2, CDK6, and cyclin D1. researchgate.net These studies collectively show that ganoderic acids can effectively inhibit cancer cell proliferation by interfering with critical cell cycle regulators.
| Compound/Extract | Cell Line | Cell Cycle Phase of Arrest | Associated Molecular Changes | Source |
| Ganoderic acid A | Hepatocellular Carcinoma (HepG2, SMMC7721) | G0/G1 | Downregulation of cyclin D1 | nih.gov |
| Ganoderic acid T | Lung Cancer (95-D) | G1 | - | |
| Ganoderma sinense Extract (contains Ganoderenic acid B) | Hepatoma (HepG2) | G2/M | Increase in G2/M phase cell population | tandfonline.com |
| Ganoderic acid DM | Breast Cancer (MCF-7) | G1 | Decrease in CDK2, CDK6, cyclin D1 | researchgate.net |
Modulation of Key Anti-tumor Signaling Pathways (e.g., p53-MDM2)
Ganoderic acids can influence a variety of signaling pathways that are crucial for tumor development and progression. The p53-MDM2 pathway is a particularly important target in cancer therapy. The p53 protein is a potent tumor suppressor, and its activity is negatively regulated by MDM2. Disrupting the p53-MDM2 interaction can reactivate p53's tumor-suppressing functions.
Research has shown that derivatives of Ganoderic acid A can induce apoptosis by regulating the p53 signaling pathway, potentially by binding to MDM2 and inhibiting its interaction with p53. mdpi.comnih.govresearchgate.net Studies on Ganoderic acid D have also demonstrated its ability to activate the p53/MDM2 pathway in triple-negative breast cancer. nih.gov Other signaling pathways are also affected. For instance, Ganoderic acid A can inhibit the JAK/STAT3 pathway, which is often constitutively active in cancer and promotes cell survival and proliferation. nih.govspandidos-publications.com Inhibition of STAT3 phosphorylation by Ganoderic acid A was found to sensitize hepatocellular carcinoma cells to cisplatin. nih.gov
Inhibition of Angiogenesis in Tumor Microenvironment
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Several ganoderic acids have demonstrated anti-angiogenic properties. The mechanism often involves the inhibition of key pro-angiogenic factors, most notably the Vascular Endothelial Growth Factor (VEGF).
Extracts from Ganoderma lucidum have been shown to suppress angiogenesis by inhibiting the secretion of VEGF and Transforming Growth Factor-beta 1 (TGF-β1) from prostate cancer cells. researchgate.net A study focusing on Ganoderic acid Me revealed that it inhibits angiogenesis in breast cancer cells by suppressing the NF-κB signaling pathway, which in turn downregulates the expression of NF-κB-regulated genes, including VEGF. nih.gov Polysaccharide peptides from Ganoderma lucidum have also been found to have anti-angiogenic effects, partially by directly inhibiting the proliferation of human umbilical vein endothelial cells (HUVEC). amegroups.cn This evidence suggests that a key anti-tumor strategy of Ganoderma compounds is to cut off the tumor's blood supply by modulating the tumor microenvironment.
| Compound/Extract | Cancer Type | Mechanism of Angiogenesis Inhibition | Key Molecules Modulated | Source |
| Ganoderma lucidum Extract | Prostate Cancer | Inhibition of growth factor secretion | VEGF, TGF-β1 | researchgate.net |
| Ganoderic acid Me | Breast Cancer | Suppression of NF-κB signaling | VEGF, IL-6, IL-8 | nih.gov |
| Ganoderma lucidum Polysaccharide Peptide | Sarcoma, Lung Carcinoma | Direct inhibition of endothelial cell proliferation | - | amegroups.cn |
Alteration of Proteins Involved in Cell Death and Carcinogenesis
Ganoderic acid B has been identified as a contributor to the induction of apoptosis, or programmed cell death, in cancer cells through the modulation of key regulatory proteins. Research indicates that ganoderic acids, as a class of compounds, can initiate apoptosis by compromising the integrity of cellular membrane structures. nih.gov Specifically, Ganoderic acid B has been shown to influence the delicate balance of pro-apoptotic and anti-apoptotic proteins, which is a critical factor in determining a cell's fate.
In studies using okadaic acid-damaged PC12 cells, a cell line frequently used in neuroscience research, Ganoderic acid B demonstrated its pro-apoptotic potential by downregulating the expression of Bax and Bad. nih.gov Bax and Bad are members of the Bcl-2 family of proteins that promote apoptosis. By altering the levels of these proteins, Ganoderic acid B helps to shift the cellular environment towards one that favors cell death, a crucial mechanism for eliminating cancerous cells. This activity is part of a broader anti-cancer effect observed with various ganoderic acids, which are known to trigger mitochondrial-mediated apoptotic pathways. longdom.orgresearchgate.net
| Protein Target | Effect of Ganoderic Acid B | Cellular Outcome | Reference |
| Bax | Downregulation | Promotion of Apoptosis | nih.gov |
| Bad | Downregulation | Promotion of Apoptosis | nih.gov |
Neuroprotective Mechanisms of Ganoderic Acid B
Ganoderic acid B has demonstrated notable potential in protecting neuronal cells through various mechanisms, positioning it as a compound of interest in the study of neurodegenerative diseases.
A key pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease, is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. Ganoderic acid B has been shown to directly counter this process. nih.gov
Research has revealed that Ganoderic acid B can inhibit the activity of glycogen synthase kinase-3β (GSK-3β). nih.gov GSK-3β is a primary kinase responsible for phosphorylating tau protein. By inhibiting this enzyme, Ganoderic acid B effectively reduces the hyperphosphorylation of tau. In comparative studies with other related compounds, Ganoderic acid B exhibited a more potent neuroprotective effect on PC12 cells damaged by okadaic acid, a substance known to induce tau hyperphosphorylation. nih.gov This suggests a significant therapeutic potential for Ganoderic acid B in conditions characterized by tau pathology.
| Mechanism | Action of Ganoderic Acid B | Outcome | Reference |
| Enzyme Inhibition | Inhibits the activity of glycogen synthase kinase-3β (GSK-3β) | Reduction of tau protein hyperphosphorylation | nih.gov |
The accumulation of amyloid-beta (Aβ) peptides is another central event in the pathogenesis of Alzheimer's disease. While extensive research has been conducted on the role of ganoderic acids in modulating Aβ, studies have predominantly focused on Ganoderic acid A (GAA). GAA has been found to promote the clearance of Aβ in microglial cells by enhancing autophagy, a cellular process for degrading and recycling cellular components, through the Axl/Pak1 signaling pathway. dntb.gov.uanih.govnih.govmdpi.com These studies show that GAA treatment can significantly reduce intracellular Aβ42 levels in vitro and ameliorate cognitive deficits in mouse models of Alzheimer's disease. dntb.gov.uanih.govmdpi.comresearchgate.net At present, specific research detailing the direct effects of Ganoderic acid B on beta-amyloid clearance pathways is not as prominent.
Neuroinflammation, often mediated by activated microglia, is a critical component in the progression of many neurodegenerative diseases. Certain ganoderic acids have been investigated for their anti-inflammatory properties within the central nervous system. Specifically, Ganoderic acid A (GAA) has been shown to suppress neuroinflammation by inhibiting the activation of microglial cells. nih.govspandidos-publications.com GAA can reduce the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from microglia stimulated by lipopolysaccharide (LPS). spandidos-publications.com It achieves this, in part, by suppressing the NF-κB signaling pathway and promoting the polarization of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.govspandidos-publications.com While these findings highlight the potential of the ganoderic acid family in combating neuroinflammation, dedicated studies on the specific role of Ganoderic acid B in these pathways are limited.
Ganoderic acid B contributes to neuroprotection by directly counteracting neuronal apoptosis. As established in the context of its anti-cancer activities, Ganoderic acid B can modulate key proteins involved in the apoptotic cascade. In neuronal-like PC12 cells, it has been shown to downregulate the pro-apoptotic proteins Bax and Bad. nih.gov This action is crucial for neuronal survival, as it helps to prevent the initiation of the programmed cell death pathway that can be triggered by various insults, including oxidative stress and neurotoxins. The ability to suppress the expression of these proteins underscores the neuroprotective capacity of Ganoderic acid B. nih.gov
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and synaptic plasticity. youtube.comcapes.gov.br The regulation of these factors is a key strategy in neuroprotective research. Studies on related compounds have shown promise in this area. For instance, Ganoderic acid A (GAA) has been observed to alleviate the reduction of BDNF and nerve growth factor (NGF) levels in the hippocampus of a rat model of post-stroke depression. nih.gov This effect was associated with the attenuation of neuronal damage. nih.gov The upregulation of BDNF is considered a vital mechanism for promoting the survival of hippocampal neurons. nih.gov Although these findings for GAA are significant, further research is required to specifically elucidate the role of Ganoderic acid B in the regulation of BDNF and other neurotrophic factors.
Influence on Synaptic Activity and Mood Disorder Pathways
While direct studies on Ganoderic acid B's impact on synaptic activity are limited, research on the closely related Ganoderic acid A (GAA) provides significant insights into the potential neurological effects of this class of compounds. Neuroinflammation is increasingly recognized as a key factor in the pathophysiology of major depressive disorder (MDD). nih.gov
Studies have shown that GAA exhibits antidepressant-like effects in preclinical models of depression. nih.gov The underlying mechanism appears to involve the modulation of neuroinflammatory pathways. For instance, GAA has been found to inhibit brain inflammatory activity by modulating the farnesoid X receptor (FXR), a bile acid receptor implicated in the gut-brain axis. nih.gov By targeting FXR, GAA can suppress the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov This anti-inflammatory action is crucial, as chronic neuroinflammation can lead to the neuronal atrophy and synaptic loss observed in depressive disorders. biomolther.org
Furthermore, GAA has been shown to influence synaptic plasticity directly. It activates the phosphorylation and expression of the AMPA receptor, a primary mediator of fast excitatory synaptic transmission in the brain, through its modulation of FXR. nih.gov In models of post-stroke depression, GAA was found to mitigate neuronal damage and activate the ERK/CREB pathway, a critical signaling cascade for neuronal survival and synaptic plasticity. nih.gov These findings suggest that ganoderic acids may alleviate depressive-like behaviors by suppressing neuroinflammation and positively modulating synaptic activity. nih.govresearchgate.net
| Research Finding | Model System | Key Pathway/Target | Outcome | Citation |
| Antidepressant-like effects | Chronic social defeat stress in mice | Farnesoid X receptor (FXR), NLRP3 inflammasome, AMPA receptor | Inhibited brain inflammatory activity, activated AMPA receptor phosphorylation | nih.gov |
| Attenuation of depressive-like behaviors | Lipopolysaccharide (LPS)-induced depression in mice | Neuroinflammation, microglial/astrocytic activation | Downregulated activation of microglia and astrocytes in the prefrontal cortex | researchgate.net |
| Alleviation of post-stroke depression symptoms | Middle cerebral artery occlusion (MCAO) in rats | ERK/CREB pathway, microglial polarization | Mitigated neuronal damage, reduced neuroinflammation, activated ERK/CREB signaling | nih.gov |
Hepatoprotective Mechanisms of Ganoderic Acid B
Ganoderic acids, including Ganoderic acid B, are recognized for their significant hepatoprotective properties. nih.govnih.gov Extracts rich in these compounds have demonstrated protective effects against various liver injuries, including those induced by alcohol, toxins, and metabolic disorders. nih.govnih.gov
Amelioration of Liver Inflammation and Fibrosis
Chronic inflammation is a driver of liver fibrosis, the excessive accumulation of extracellular matrix proteins that impairs liver function. Ganoderic acids have been shown to counter this process. Specifically, Ganoderic acid A has been found to ameliorate liver inflammation and fibrosis by mitigating oxidative stress and the endoplasmic reticulum stress response. nih.gov Triterpenoid-rich extracts from G. lucidum can inhibit the proliferation of hepatic stellate cells (HSCs), the primary cells responsible for collagen deposition during fibrosis. nih.gov The mechanism involves suppressing protein kinase C and activating mitogen-activated protein kinases (MAPKs), leading to cell cycle arrest in hepatoma cells.
Regulation of Lipid Metabolism and Oxidative Stress in Hepatic Cells
Dysregulation of lipid metabolism and oxidative stress are central to the pathogenesis of alcoholic and non-alcoholic fatty liver disease (NAFLD). Ganoderic acids have demonstrated a significant ability to intervene in these processes. nih.govmdpi.com
In preclinical models of alcoholic liver injury, administration of ganoderic acid-rich extracts significantly inhibited the abnormal increases in serum levels of triglyceride (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov It also protected against excessive lipid accumulation in the liver. rsc.org This is achieved in part by regulating the mRNA levels of key genes involved in fatty acid metabolism. rsc.org
Furthermore, these compounds bolster the liver's antioxidant defenses. Studies show that ganoderic acids increase the hepatic levels of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govrsc.org This dual action of regulating lipid metabolism and combating oxidative stress helps to prevent the progression of fatty liver disease. nih.govrsc.org
| Parameter | Effect of Ganoderic Acid Intervention | Model System | Citation(s) |
| Serum Triglyceride (TG) | ↓ | Alcohol-induced liver injury; High-fat diet | nih.govrsc.orgrsc.org |
| Serum Total Cholesterol (TC) | ↓ | Alcohol-induced liver injury; High-fat diet | nih.govrsc.orgrsc.org |
| Serum LDL-C | ↓ | Alcohol-induced liver injury | nih.govrsc.org |
| Hepatic Lipid Accumulation | ↓ | Alcohol-induced liver injury; High-fat diet | rsc.orgrsc.org |
| Hepatic Catalase (CAT) | ↑ | Alcohol-induced liver injury | nih.govrsc.org |
| Hepatic Superoxide Dismutase (SOD) | ↑ | Alcohol-induced liver injury | nih.govrsc.org |
| Hepatic Glutathione (GSH) | ↑ | Alcohol-induced liver injury | nih.govrsc.org |
| Hepatic Malondialdehyde (MDA) | ↓ | Alcohol-induced liver injury | nih.govrsc.org |
Modulation of Amino Acid Metabolism
Recent metabolomic studies have revealed that the hepatoprotective effects of ganoderic acids extend to the regulation of amino acid metabolism, which can be severely disrupted in liver disease. mdpi.com In a model of α-amanitin-induced liver toxicity, Ganoderic acid A was found to intervene by regulating the biosynthesis of several key amino acids. nih.govmdpi.com
Specifically, Ganoderic acid A treatment helped to normalize the metabolism of tyrosine and tryptophan. mdpi.com Severe liver damage can lead to an increase in the concentration of these amino acids and their metabolites; Ganoderic acid A was shown to significantly decrease their elevated levels. mdpi.com It also demonstrated a regulatory effect on the metabolism of branched-chain amino acids, the abnormal metabolism of which can lead to mitochondrial dysfunction in liver cells. mdpi.com
Detoxification Mechanisms Against Hepatotoxins
Ganoderic acids exhibit protective effects against a variety of potent hepatotoxins. This includes toxins from poisonous mushrooms and chemicals used to induce liver damage in experimental models.
One of the most notable detoxification mechanisms is against α-amanitin, a deadly toxin from Amanita mushrooms. Ganoderic acid A has been shown to protect against α-amanitin-induced liver injury by regulating multiple metabolic pathways, including those for retinol, fatty acids, and amino acids. mdpi.com A proposed mechanism for this protection is the inhibition of the JAK2-STAT3 signaling pathway, which contributes to the detoxification process and improves survival rates in poisoned mice. nih.gov
In other models, ganoderic acid has been shown to protect mice from liver injury induced by carbon tetrachloride (CCl4) and by M. bovis BCG plus lipopolysaccharide. researchgate.netsemanticscholar.org Furthermore, ganoderic acid has demonstrated antiviral activity, specifically by inhibiting the replication of the hepatitis B virus (HBV) in HepG2215 cells, reducing the production of HBV surface antigen and e-antigen. researchgate.netsemanticscholar.org
| Toxin/Virus | Protective Mechanism of Ganoderic Acids | Key Findings | Citation(s) |
| α-Amanitin | Regulation of metabolic pathways; Inhibition of JAK2-STAT3 signaling | Improved survival rate and liver function in poisoned mice | mdpi.comnih.gov |
| Carbon Tetrachloride (CCl4) | General hepatoprotection | Significantly protected mice from CCl4-induced liver injury | researchgate.netsemanticscholar.orgjst.go.jp |
| Hepatitis B Virus (HBV) | Inhibition of viral replication | Inhibited HBV DNA replication and reduced HBsAg/HBeAg production in vitro | researchgate.netsemanticscholar.org |
Renoprotective Mechanisms of Ganoderic Acid B
The protective effects of ganoderic acids are not limited to the liver; they also extend to the kidneys. Ganoderic acid preparations, which include Ganoderic acid B, have been shown to possess significant renoprotective activity. nih.gov
In a mouse model of unilateral ureteral obstruction, a method for inducing renal fibrosis, ganoderic acid treatment significantly hindered the progression of fibrosis. nih.gov The mechanism involves the suppression of key fibrotic signaling pathways, including the TGF-β/Smad and MAPK pathways. nih.gov By downregulating these pathways, ganoderic acid inhibits the epithelial-mesenchymal transition (EMT) and the deposition of extracellular matrix proteins like fibronectin and collagen, which are hallmarks of fibrosis. nih.gov
Ganoderic acids also protect the kidneys from ischemia-reperfusion injury, a common cause of acute kidney injury. nih.gov This protection is mediated by the inhibition of inflammation and apoptosis (programmed cell death). The anti-inflammatory effect is achieved by suppressing the TLR4/MyD88/NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory factors like IL-6 and COX-2. nih.gov While not a renal study, the finding that Ganoderic acid B specifically attenuates lipopolysaccharide-induced lung injury further supports its potent anti-inflammatory capabilities. nih.gov
Prevention of Renal Ischemia-Reperfusion Injury
Current research literature primarily focuses on the effects of mixed ganoderic acids (GAs) in preventing renal ischemia-reperfusion injury. nih.govnih.govresearchgate.net These studies have demonstrated that a combination of ganoderic acids can protect against this form of injury by reducing inflammation and apoptosis through the inhibition of the TLR4/MyD88/NF-kB signaling pathway. nih.gov However, specific studies detailing the standalone role of Ganoderic acid B in the prevention of renal ischemia-reperfusion injury are not prominently available in the reviewed literature.
Inhibition of Renal Fibrosis Pathways (e.g., TGF-β/Smad, MAPK)
The primary mechanism of action is the inhibition of extracellular matrix (ECM) deposition by suppressing the expression of fibronectin. nih.gov This is achieved by hindering the over-activation of the Transforming Growth Factor-β/Smad (TGF-β/Smad) signaling pathway. nih.gov Furthermore, the treatment led to a significant decrease in the expression of mesenchymal cell markers such as alpha-smooth muscle actin (α-SMA) and vimentin, while upregulating E-cadherin. This suggests a suppression of the tubular epithelial-mesenchymal transition (EMT), which is mediated through the inhibition of both the TGF-β/Smad and the Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. nih.govresearchgate.net While the study focused on the effects of the combined ganoderic acid extract, it established Ganoderic acid B as a key constituent involved in these anti-fibrotic actions. nih.gov
Table 1: Role of Ganoderic Acid B in Renal Fibrosis Inhibition
| Finding | Mechanism | Signaling Pathway(s) Involved | Source |
|---|
Reduction of Renal Cyst Development
Investigations into the reduction of renal cyst development have largely centered on Ganoderma triterpenes (GTs) and, more specifically, Ganoderic acid A. researchgate.netresearchgate.netnih.gov One study screened twelve different ganoderic acid monomers for their efficacy in an in vitro cystogenesis model and identified Ganoderic acid A as the most potent inhibitor of cyst growth. nih.gov The research indicates that other monomers, likely including Ganoderic acid B, were less effective. Detailed research findings focusing specifically on the role and mechanisms of Ganoderic acid B in reducing renal cyst development are not available in the reviewed scientific literature.
Cardiovascular Protective Mechanisms of Ganoderic Acid B
Alleviation of Atherosclerosis
Ganoderic acid B, in conjunction with other ganoderic acids like A, C6, and G, has been found to play a role in alleviating atherosclerosis. nih.gov The mechanism involves suppressing the osteogenic function mediated by the transcription factor RUNX2 in vascular smooth muscle cells (VSMCs). nih.gov Studies on mixed ganoderic acid extracts further support an anti-atherosclerotic effect by inhibiting the polarization of macrophages to the pro-inflammatory M1 phenotype. nih.govresearchgate.net This action helps to increase the stability of atherosclerotic plaques. nih.gov
Table 2: Ganoderic Acid B in Atherosclerosis Alleviation
| Finding | Mechanism | Cell Type Involved | Source |
|---|
Modulation of Cholesterol Efflux and Macrophage Function
Ganoderic acid B is specifically implicated in the modulation of cholesterol transport and macrophage activity, which are key processes in the development of atherosclerosis. nih.gov Research has identified that Ganoderic acid B, along with acids A, C6, and G, promotes cholesterol efflux from macrophages. nih.gov This process is mediated by the ATP-binding cassette transporters ABCA1 and ABCG1. nih.gov By enhancing the removal of cholesterol from these immune cells, Ganoderic acid B helps to inhibit the inflammatory responses within macrophages that contribute to plaque formation. nih.gov
Table 3: Modulation of Macrophage Function by Ganoderic Acid B
| Activity | Mechanism | Key Proteins Involved | Source |
|---|---|---|---|
| Promotion of cholesterol efflux. | Upregulation of cholesterol transporters. | ABCA1, ABCG1 | nih.gov |
Suppression of Pulmonary Artery Smooth Muscle Cell Phenotypic Modulation
The available scientific studies on the suppression of pulmonary artery smooth muscle cell (PASMC) phenotypic modulation focus specifically on the effects of Ganoderic acid A (GAA). scielo.brsemanticscholar.orgscielo.br This research has shown that GAA can inhibit the hypoxia-induced proliferation and migration of PASMCs and prevent their dedifferentiation through the inactivation of the PI3K/Akt pathway. scielo.brsemanticscholar.org There is no specific information in the reviewed literature detailing the role or mechanisms of Ganoderic acid B in this process.
Anti-fibrotic Mechanisms of Ganoderic Acid B
Ganoderic acid B has been investigated as part of a mixture of ganoderic acids for its potential to counteract fibrotic processes. Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to the scarring and hardening of tissues.
Research has demonstrated that a mixture of ganoderic acids, including Ganoderic acid A, B, and C2, can significantly reduce the expression of key fibrotic markers. nih.gov In a model of renal fibrosis, treatment with this ganoderic acid mixture led to a decrease in the expression of alpha-smooth muscle actin (α-SMA), a protein characteristically expressed by activated myofibroblasts which are key drivers of fibrosis. nih.govresearchgate.net
The anti-fibrotic effect of the ganoderic acid mixture is also linked to the downregulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.govresearchgate.net TGF-β is a potent pro-fibrotic cytokine that stimulates the production of ECM proteins. nih.govmdpi.comyoutube.com The ganoderic acid mixture was found to suppress the TGF-β/Smad and MAPK signaling pathways, which are crucial for the progression of fibrosis. nih.govresearchgate.netnih.gov While these findings point to the anti-fibrotic potential of the ganoderic acid mixture containing Ganoderic acid B, one study identified Ganoderic acid A as the most potent single compound among the tested monomers in inhibiting renal fibrosis in vitro. nih.gov
There is no direct evidence from the provided search results specifically detailing the inhibition of Matrix Metalloproteinase-13 (MMP-13) by Ganoderic acid B. However, studies on the related compound, Ganoderic acid A, have shown its ability to reduce MMP-13 levels, suggesting a potential area for further research into the specific effects of Ganoderic acid B. researchgate.net
Table 1: Effect of Ganoderic Acid Mixture (including Ganoderic Acid B) on Fibrotic Markers
| Marker | Effect | Signaling Pathway | Model System |
|---|---|---|---|
| α-SMA | Decreased expression | - | Unilateral Ureteral Obstruction (UUO) mouse model nih.govresearchgate.net |
| TGF-β | Attenuated expression and signaling | TGF-β/Smad, MAPK | UUO mouse model and TGF-β1-stimulated HK-2 cells nih.govresearchgate.netnih.gov |
| Fibronectin | Decreased expression | TGF-β/Smad | UUO mouse model and TGF-β1-stimulated HK-2 cells nih.gov |
The anti-fibrotic potential of ganoderic acids, including Ganoderic acid B, has been explored in the context of different organs.
In a model of renal fibrosis induced by unilateral ureteral obstruction (UUO) in mice, a purified natural product containing Ganoderic acids A, B, and C2 demonstrated a significant ability to hinder the progression of fibrosis. nih.govnih.gov The treatment attenuated tubular injury and the deposition of extracellular matrix. nih.gov
In the context of liver fibrosis, extracts from Ganoderma lucidum, which contain a variety of triterpenoids including ganoderic acids, have been shown to have hepatoprotective effects. nih.govnih.govresearchgate.net While specific studies focusing solely on Ganoderic acid B in liver fibrosis models were not identified in the search results, the general anti-fibrotic properties of ganoderic acid extracts suggest a potential role.
Anti-diabetic Mechanisms of Ganoderic Acid B
Ganoderic acids have been investigated for their potential anti-diabetic effects, which are attributed to various mechanisms. nih.gov
Aldose reductase is an enzyme that plays a key role in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of this enzyme is a therapeutic strategy for managing such complications. Several studies have identified various ganoderic acids as inhibitors of aldose reductase. For instance, Ganoderic acid C2 and Ganoderic acid Df have been shown to be potent inhibitors of human aldose reductase. medchemexpress.comnih.govnih.govmedchemexpress.com While the inhibitory activity of Ganoderic acid B on aldose reductase has been tested in vitro as part of a mixture, specific data on its individual inhibitory potency was not highlighted in the provided search results. nih.gov
Table 2: Aldose Reductase Inhibitory Activity of Various Ganoderic Acids
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| Ganoderic acid Df | 22.8 | medchemexpress.comnih.gov |
| Ganoderic acid C2 | 43.8 | nih.govmedchemexpress.com |
Dyslipidemia, an abnormal amount of lipids in the blood, is a common feature of diabetes. A study investigating the effects of a mixture of ganoderic acids, which included Ganoderic acid B, on alcoholic liver injury in mice found that the treatment regulated lipid metabolism. nih.gov The ganoderic acid supplement significantly inhibited the abnormal elevation of serum lipid parameters and protected against excessive lipid accumulation in the liver. nih.govnih.gov It also regulated the mRNA levels of genes involved in fatty lipid metabolism. nih.gov Another study focusing on Ganoderic acid A also demonstrated its ability to ameliorate lipid metabolism in hyperlipidemic mice. rsc.orgrsc.org
Other Relevant Biological Activities and Mechanisms
Beyond its potential anti-fibrotic and anti-diabetic effects, Ganoderic acid B has been shown to possess other biological activities.
It has been identified as a moderate inhibitor of HIV-1 protease, with an IC₅₀ of 170 μM. medchemexpress.com Ganoderic acid B also inhibits the activation of Epstein-Barr virus (EBV) antigens, acting as a telomerase inhibitor. medchemexpress.com
Furthermore, Ganoderic acid B has demonstrated anti-inflammatory and antinociceptive properties. It has been shown to protect mice from LPS-induced lung injury by reducing inflammatory markers such as TNF-α, IL-6, and IL-1β. medchemexpress.com In another study, it exhibited antinociceptive effects in a mouse model of acetic acid-induced writhing. medchemexpress.com
Table 3: Other Reported Biological Activities of Ganoderic Acid B
| Activity | Mechanism/Effect | Model System |
|---|---|---|
| Anti-HIV-1 | Inhibition of HIV-1 protease (IC₅₀: 170 μM) | In vitro medchemexpress.com |
| Anti-viral | Inhibition of Epstein-Barr virus (EBV) antigen activation | In vitro medchemexpress.com |
| Anti-inflammatory | Reduction of TNF-α, IL-6, and IL-1β levels | LPS-induced lung injury in mice medchemexpress.com |
| Antinociceptive | Reduction of writhing responses | Acetic acid-induced writhing in mice medchemexpress.com |
Anti-asthmatic Effects
Ganoderic acid B has demonstrated potential anti-asthmatic properties by modulating the immune response associated with allergic asthma. Research indicates that its mechanism of action involves the regulation of specific cytokines and transcription factors that play a crucial role in the inflammatory cascade of asthma.
In pre-clinical models, Ganoderic acid B has been shown to suppress the production of Interleukin-5 (IL-5). tandfonline.comresearchgate.net IL-5 is a key cytokine responsible for the maturation, recruitment, and activation of eosinophils, which are primary effector cells in allergic inflammation. The reduction in IL-5 is achieved through the inhibition of the transcription factor GATA3, a master regulator of T-helper 2 (Th2) cell differentiation, which drives allergic responses. tandfonline.comresearchgate.net
Simultaneously, Ganoderic acid B helps to rebalance (B12800153) the immune response by maintaining the expression of Foxp3 and T-bet genes. researchgate.net Foxp3 is critical for the function of regulatory T cells (Tregs), which suppress inflammatory responses, while T-bet is associated with a Th1 response, which can counteract the Th2-driven allergic inflammation. This dual action leads to enhanced levels of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interferon-gamma (IFN-γ), ultimately contributing to a reduction in the incidence of allergic asthma. tandfonline.comresearchgate.net
Table 1: Investigated Anti-asthmatic Mechanisms of Ganoderic Acid B
| Target Molecule/Cell | Observed Effect of Ganoderic Acid B | Associated Outcome | Reference |
|---|---|---|---|
| Interleukin-5 (IL-5) | Suppression of production | Reduction in eosinophil-driven inflammation | tandfonline.comresearchgate.net |
| GATA3 (Transcription Factor) | Inhibition | Downregulation of Th2-mediated allergic response | researchgate.net |
| Foxp3 & T-bet (Genes) | Maintained expression | Promotion of regulatory T-cell function and Th1 response | researchgate.net |
| Interleukin-10 (IL-10) | Enhanced levels | Increased anti-inflammatory signaling | researchgate.net |
Amelioration of Osteoarthritis Progression
Current scientific literature focuses extensively on the effects of other compounds, such as Ganoderic acid A, on the mechanisms of osteoarthritis. At present, specific research detailing the direct effects and underlying cellular or pre-clinical mechanisms of Ganoderic acid B on the amelioration of osteoarthritis progression has not been documented. Therefore, its role in protecting chondrocytes or mitigating cartilage degradation remains an area for future investigation.
Enhancement of Resistance to Drug Resistance
Ganoderic acid B has been identified as a potential agent for overcoming multidrug resistance (MDR) in cancer cells. tandfonline.com This phenomenon, where cancer cells become resistant to a broad range of chemotherapy drugs, is a significant barrier to effective cancer treatment. The primary mechanism of this resistance often involves the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), which actively pump chemotherapeutic agents out of the cancer cell.
Studies have shown that Ganoderic acid B can reverse ABCB1-mediated MDR. tandfonline.comnih.gov It works by directly inhibiting the transport function of the ABCB1 protein. nih.gov This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to the treatment. nih.gov
Notably, the mechanism of Ganoderic acid B does not involve altering the expression level of the ABCB1 protein itself, nor does it affect the protein's ATPase activity. nih.gov Instead, it appears to competitively inhibit the transporter's ability to efflux drugs. nih.gov This action has been observed to enhance the cytotoxicity of several common chemotherapy agents in resistant cell lines. nih.gov
Table 2: Research Findings on Ganoderic Acid B and Multidrug Resistance
| Cell Line Model | Resistance Mechanism | Effect of Ganoderic Acid B | Outcome | Reference |
|---|---|---|---|---|
| HepG2/ADM (Human liver cancer) | ABCB1 overexpression | Reverses resistance to doxorubicin, vincristine, and paclitaxel | Enhanced cytotoxicity of chemotherapeutic agents | nih.gov |
| MCF-7/ADR (Human breast cancer) | ABCB1 overexpression | Reverses resistance to doxorubicin | Increased sensitivity to doxorubicin | nih.gov |
Anti-aging Mechanisms (e.g., Telomere Length, Sphingolipid Metabolism)
While the broader class of triterpenoids from Ganoderma lucidum is being investigated for anti-aging properties, specific research on the role of Ganoderic acid B in key anti-aging mechanisms is limited. Studies into the effects of ganoderic acids on telomere length and sphingolipid metabolism have primarily focused on other analogues, such as Ganoderic acid A. tandfonline.com
Currently, there is no direct scientific evidence detailing the specific effects of Ganoderic acid B on telomere maintenance or its potential to modulate sphingolipid metabolism as an anti-aging mechanism. These areas remain unexplored in the context of Ganoderic acid B, and further research is required to determine if it possesses such activities.
Structure Activity Relationship and Chemical Modification Strategies
Elucidation of Structure-Activity Relationships for Ganoderic Acid B
The biological profile of ganoderic acid B is intrinsically linked to its complex three-dimensional structure, which includes a tetracyclic lanostane (B1242432) skeleton and a characteristic side chain. nih.gov Variations in functional groups and their spatial arrangement (stereochemistry) can significantly alter its interaction with biological targets.
The diverse pharmacological effects of ganoderic acids are attributed to their varied functional groups and side chain structures. nih.govmdpi.com For ganoderic acid B and related compounds, specific structural features have been identified as essential for certain biological activities.
Research into the inhibitory effects of ganoderic acids on aldose reductase, an enzyme implicated in diabetic complications, has revealed key structural requirements. Studies indicate that the carboxylic acid group in the side chain is essential for inhibitory activity. researchgate.net Furthermore, the presence of a hydroxyl (OH) group at the C-11 position is considered an important feature for this particular biological function. researchgate.net In the broader family of ganoderic acids, other functional groups, such as hydroxyl substituents at C-3, C-7, and C-15, have also been noted for their importance in potent aldose reductase inhibition. researchgate.netits.ac.id For instance, ganoderic acid B has been found to be a moderately active inhibitor of HIV-1 protease. medchemexpress.com
The table below summarizes the correlation between specific functional groups in ganoderic acids and their observed biological activities, based on studies of ganoderic acid B and closely related analogues.
Table 1: Correlation of Functional Groups in Ganoderic Acids with Biological Activities
| Functional Group | Position | Associated Biological Activity | Reference(s) |
|---|---|---|---|
| Carboxylic Acid | Side Chain (C-26) | Essential for aldose reductase inhibition | researchgate.net |
| Hydroxyl (OH) | C-11 | Important for aldose reductase inhibition | researchgate.net |
| Double Bond | C-20/C-22 (Side Chain) | Contributes to improved aldose reductase inhibitory activity | researchgate.netits.ac.id |
| Keto Group | C-3, C-11, C-23 | Part of the core structure of Ganoderic Acid B | nih.gov |
The specific three-dimensional arrangement of atoms, or stereochemistry, within the ganoderic acid molecule plays a critical role in its interaction with biological targets. researchgate.net The enzymes and receptors that drugs interact with are themselves chiral, meaning they can distinguish between different stereoisomers of a molecule. researchgate.net
For ganoderic acids, the stereochemical configuration at various carbon atoms influences their biological potential. For example, the configuration of the carboxyl group at C-26 has been suggested as a key active feature for 5α-reductase and aldose reductase inhibition. researchgate.net The stereochemistry at C-15 and C-25 is also considered an important factor when evaluating the bioactivities of this class of compounds. researchgate.net While ganoderic acids previously reported in the literature often have an α-configuration at C-15, other variations exist, highlighting the importance of precise stereochemical determination. researchgate.net In related triterpenes, the stereochemical difference in the side chain at C-20 has been linked to inhibitory activity on protein tyrosine phosphatase 1B (PTP1B). researchgate.net These findings underscore that subtle changes in the spatial orientation of functional groups can significantly impact how ganoderic acid B binds to its molecular targets, thereby affecting its efficacy.
Rational Design and Synthesis of Ganoderic Acid B Derivatives
The natural form of ganoderic acid B, while bioactive, may not possess optimal properties for therapeutic use. Its low content in Ganoderma lucidum and complex extraction process present challenges. nih.gov Therefore, rational design and chemical synthesis are employed to create derivatives with improved characteristics.
One common strategy to enhance bioactivity involves modifying key functional groups. For the closely related ganoderic acid A (GAA), which shares a similar tetracyclic core, the carboxyl group has been a primary target for modification. mdpi.com Researchers have synthesized a series of amide derivatives of GAA by reacting it with various amino compounds. mdpi.com This modification led to several derivatives with significantly improved anti-proliferative activity against certain cancer cell lines compared to the parent compound. mdpi.com For example, compound A6, a benzylamine (B48309) derivative of GAA, showed the strongest anti-proliferation effect on the MCF-7 breast cancer cell line in one study. mdpi.com
Another approach is the use of a prodrug strategy. This involves modifying the parent compound to improve properties like solubility or cell membrane permeability, with the modification being cleaved in vivo to release the active drug. For related compounds from Ganoderma lucidum, the introduction of a carbamate (B1207046) functional group has been proposed as a method to improve cellular activity. researchgate.net These synthetic strategies demonstrate the potential to amplify the inherent bioactivity of the ganoderic acid scaffold.
Beyond enhancing potency, chemical modification aims to develop analogs with improved selectivity towards specific biological targets, which can reduce off-target effects. The synthesis of GAA derivatives has shown that modifications can alter the selectivity of the compounds for different cell lines. mdpi.com In one study, certain benzylamine derivatives of GAA that exhibited strong activity also showed some toxicity to normal cells, whereas other active derivatives had lower cytotoxicity. mdpi.com This suggests that by carefully selecting the moieties to be added to the ganoderic acid structure, it is possible to tune the compound's selectivity profile, potentially leading to a better therapeutic window. The development of such analogs is a key step in transforming a natural product into a viable drug candidate.
Computational Modeling of Ganoderic Acid B Interactions
Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a small molecule like ganoderic acid B and its protein targets. These in silico techniques provide insights into binding affinities and modes of interaction at the molecular level, guiding rational drug design.
Molecular docking studies have been used to explore the potential of ganoderic acid B as an inhibitor of various enzymes. One notable study investigated its interaction with HIV-1 protease, a critical enzyme for viral replication. The results suggested that ganoderic acid B exhibits a strong binding affinity for the active site of this protease, even surpassing that of the standard drug nelfinavir. researchgate.net This finding supports its potential as a lead compound for the development of new anti-HIV agents. researchgate.net
Other computational studies have explored the interactions of similar ganoderic acids with different targets. Docking studies of ganoderic acid A with the PIK3CA protein, a target in some cancers, showed a favorable binding energy of -7.12 kcal/mol, suggesting a likely interaction. nih.gov Similarly, various ganoderic acids have been docked against lanosterol (B1674476) 14-alpha demethylase, an enzyme involved in sterol biosynthesis, indicating their potential as inhibitors. ijpsr.com Virtual screening studies have also identified ganoderic acids as potential inhibitors of the anti-apoptotic protein Bcl-2, with Ganoderic Acid X showing a promising estimated binding energy. ipb.pt
The table below presents a selection of results from molecular docking studies involving ganoderic acids, illustrating their predicted binding affinities for various protein targets.
Table 2: Selected Molecular Docking Results for Ganoderic Acids
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area | Reference(s) |
|---|---|---|---|---|
| Ganoderic Acid B | HIV-1 Protease | Higher affinity than Nelfinavir | Anti-HIV | researchgate.net |
| Ganoderic Acid A | PIK3CA | -7.12 | Anti-cancer | nih.gov |
| Ganoderic Acid X | Bcl-2 | -8.23 to -8.45 | Anti-cancer | ipb.pt |
These computational findings, while predictive, are invaluable for prioritizing compounds for further experimental testing and for understanding the molecular basis of their activity.
Pharmacophore Modeling for Target Binding
Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. nih.govyoutube.com These features, known as pharmacophoric features, typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. youtube.commdpi.com By creating a pharmacophore model, researchers can screen large compound libraries to find new molecules that match the model and are therefore likely to be active at the target of interest. nih.gov
While specific pharmacophore models for Ganoderic acid B are not extensively detailed in publicly available research, a hypothetical model can be inferred from its known structure and general structure-activity relationship (SAR) studies of ganoderic acids. The key structural components of Ganoderic acid B that would contribute to a pharmacophore model include:
Hydrogen Bond Donors: The hydroxyl groups at positions C-3 and C-7 are significant hydrogen bond donors. nih.govresearchgate.net
Hydrogen Bond Acceptors: The oxygen atoms within the three keto groups (at C-11, C-15, and C-23) and the carboxylic acid side chain can act as hydrogen bond acceptors. nih.govresearchgate.net
Hydrophobic Regions: The tetracyclic lanostane skeleton provides a large, rigid hydrophobic core.
Negative Ionizable Feature: The carboxylic acid group on the side chain is a critical feature, often essential for biological activity, and serves as a negative ionizable center at physiological pH. nih.govresearchgate.net
A pharmacophore model for Ganoderic acid B would map the spatial relationships between these key features. Such a model could be used to design novel compounds with modified scaffolds but similar pharmacophoric properties, potentially leading to derivatives with enhanced activity or improved pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.orglongdom.orgnih.gov QSAR models are built by calculating molecular descriptors for each compound and then using statistical methods to find an equation that relates these descriptors to the observed activity. jocpr.com These descriptors can be categorized into several types, including electronic (e.g., Hammett constants, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). ijnrd.orgnih.gov
Specific QSAR studies focusing exclusively on Ganoderic acid B are not prominent in the literature. However, the principles of QSAR can be applied to the broader class of ganoderic acids to understand how structural variations affect their biological effects. For a series of ganoderic acids including Ganoderic acid B, a QSAR study would involve:
Data Set Compilation: Gathering a set of ganoderic acid analogs with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition). medchemexpress.comcaymanchem.com
Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. For Ganoderic acid B, relevant descriptors would likely include:
Hydrophobicity: The octanol-water partition coefficient (logP) to quantify lipophilicity.
Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the distribution of partial charges, particularly around the hydroxyl, keto, and carboxyl groups.
Steric and Shape Descriptors: Molecular weight, molar refractivity, and shape indices that describe the bulk and spatial arrangement of the molecule.
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to generate a predictive equation. longdom.org
Validation: Rigorously testing the model's predictive power using internal and external validation sets.
Such a QSAR model could predict the activity of new, unsynthesized ganoderic acid derivatives, thereby guiding the chemical modification of Ganoderic acid B to optimize its therapeutic potential.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as Ganoderic acid B, and a biological macromolecule (receptor), typically a protein. nih.govresearchgate.net Docking predicts the preferred binding orientation and affinity of the ligand within the receptor's binding site, while MD simulations provide insights into the stability and dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov
Several studies have employed these techniques to investigate the potential targets and binding mechanisms of ganoderic acids, including compounds structurally similar or identical to Ganoderic acid B.
For instance, in a study investigating potential inhibitors of HIV-1 protease, molecular docking simulations revealed that Ganoderic acid B could form four hydrogen bonds with the active site residues of the enzyme, specifically with ILE50, ILE50', ASP29, and ASP30. nih.gov These interactions are noteworthy as they involve residues known to be crucial for ligand binding in HIV-1 protease. nih.gov
In another computational study targeting neurodegenerative diseases, a series of ganoderic acids were docked against Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. nih.gov In this research, Ganoderenic acid B (a closely related derivative) was found to interact with the CoR domain of LRRK2. researchgate.netnih.gov The stability of these complexes was further assessed using molecular dynamics simulations, which analyze the fluctuations in the protein-ligand complex over time. nih.gov
Similarly, in a study targeting Microtubule affinity regulation kinase 4 (MARK4), a potential drug target for Alzheimer's disease, Ganoderenic acid B demonstrated a strong binding affinity with a docking score of -10.3 kcal/mol. nih.gov Subsequent molecular dynamics simulations and MMGBSA calculations supported the stability of this interaction, suggesting it as a promising candidate for further investigation. nih.gov
These simulation studies provide a detailed, atom-level understanding of how Ganoderic acid B and its analogs may exert their biological effects by interacting with specific protein targets. The findings from these computational analyses are summarized in the table below.
Interactive Table: Molecular Docking and Dynamics Simulation Findings for Ganoderic Acids
| Compound | Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) | Simulation Insights |
| Ganoderic acid B | HIV-1 Protease | ILE50, ILE50', ASP29, ASP30 nih.gov | Not specified | Forms key hydrogen bonds similar to known inhibitors. nih.gov |
| Ganoderenic acid B | LRRK2 (CoR domain) | Not specified | -3.0 nih.gov | Complex subjected to MD simulation to assess stability. nih.gov |
| Ganoderenic acid B | MARK4 | Not specified | -10.3 nih.gov | Identified as a potent inhibitor; complex stability confirmed by MD simulation and MMGBSA. nih.gov |
| Ganoderic acid A | LRRK2 (ankyrin domain) | Not specified | -3.0 nih.gov | Identified as the most promising compound based on MD and MMGBSA. nih.gov |
| Ganoderic acid A | MARK4 | Not specified | -9.1 nih.gov | Identified as a potent inhibitor; complex stability confirmed by MD simulation and MMGBSA. nih.gov |
Advanced Research Methodologies in Ganoderic Acid B Studies
Omics Approaches for Comprehensive Mechanistic Elucidation
Omics technologies provide a systems-level understanding of the biological processes underlying the production and activity of Ganoderic acid B. By examining the entire complement of genes, proteins, and metabolites, researchers can construct a detailed picture of the regulatory networks involved.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for identifying the genes involved in Ganoderic acid biosynthesis. Techniques such as cDNA-Amplified Fragment Length Polymorphism (cDNA-AFLP) and whole-transcriptome sequencing (RNA-Seq) have been employed to analyze gene expression in Ganoderma lucidum under various conditions, such as different developmental stages or in response to chemical inducers like methyl jasmonate (MeJA). frontiersin.orgfigshare.com
These studies reveal differentially expressed genes (DEGs) that are upregulated or downregulated during ganoderic acid production. frontiersin.org For instance, analyses have consistently pointed to the upregulation of key enzyme-encoding genes in the terpenoid backbone biosynthesis pathway, which is the foundational pathway for all ganoderic acids. frontiersin.orgnih.gov Key genes identified through transcriptomic profiling include those encoding for 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), squalene (B77637) synthase (SQS), and 2,3-oxidosqualene-lanosterol cyclase (OSC), which are critical for synthesizing the triterpenoid (B12794562) precursor, lanosterol (B1674476). frontiersin.org By comparing the transcriptomes of high-yield and low-yield Ganoderma strains or mycelia at different growth phases (mycelia, primordia, and fruiting body), researchers can pinpoint specific transcription factors and regulatory genes that control the output of Ganoderic acid B. researchgate.net
Table 1: Key Genes in Ganoderic Acid Biosynthesis Identified via Transcriptomics This table is interactive. Click on the headers to sort.
| Gene Abbreviation | Full Gene Name | Role in Pathway |
|---|---|---|
| HMGR | 3-hydroxy-3-methylglutaryl-coenzyme A reductase | Catalyzes a rate-limiting step in the mevalonate (B85504) (MVA) pathway. frontiersin.org |
| SQS | Squalene synthase | Catalyzes the first committed step in triterpenoid biosynthesis. mdpi.com |
| OSC | 2,3-oxidosqualene-lanosterol cyclase | Cyclizes 2,3-oxidosqualene (B107256) to form lanosterol, the precursor of ganoderic acids. frontiersin.org |
Proteomics complements transcriptomics by analyzing the entire protein complement of an organism. It provides direct evidence of the functional molecules carrying out cellular processes. Integrated proteomic and metabolomic studies have been used to investigate the effects of elicitors like methyl jasmonate (MeJA) on G. lucidum. nih.gov Using techniques such as iTRAQ (isobaric tags for relative and absolute quantitation), researchers have identified hundreds of differentially abundance proteins (DAPs) when ganoderic acid biosynthesis is induced. nih.gov
These studies show a significant metabolic rearrangement where proteins involved in primary metabolism, such as glycolysis and the TCA cycle, are often downregulated. nih.gov Concurrently, proteins associated with secondary metabolism, including the oxidoreductases and cytochrome P450 enzymes responsible for modifying the lanosterol skeleton into various ganoderic acids, are upregulated. nih.gov This approach helps to confirm that gene-level changes observed in transcriptomics translate into functional protein expression, providing a clearer understanding of the cellular resource allocation towards the synthesis of compounds like Ganoderic acid B.
Metabolomics focuses on the global profiling of small-molecule metabolites in a biological system and serves as a direct readout of its physiological state. frontiersin.org This approach is crucial for interrogating the metabolic pathways of Ganoderic acid B and for discovering potential biomarkers. researchgate.net By using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), scientists can identify and quantify a wide range of metabolites. nih.gov
A key application in the study of Ganoderic acid B has been the characterization of its metabolites in vivo. nih.gov After oral administration to rats, a 2013 study successfully identified 14 metabolites of Ganoderic acid B in plasma, bile, and various organs using liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry (LC-ESI-IT-TOF/MS). nih.gov The study revealed that oxidization and hydroxylation were the primary metabolic pathways. nih.gov Furthermore, reduction metabolites were found in the kidney and stomach, while glucuronidation occurred in the bile. nih.gov This type of metabolomic analysis is fundamental to understanding the biotransformation and fate of Ganoderic acid B within a biological system.
Advanced Spectroscopic and Chromatographic Techniques
While omics provides a broad overview, advanced spectroscopic and chromatographic techniques are indispensable for the detailed analysis, structural confirmation, and precise quantification of Ganoderic acid B and its related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the definitive methods for elucidating the chemical structures of natural products. HRMS provides a highly accurate mass measurement of a molecule, allowing for the confident determination of its elemental formula. mdpi.com Techniques like LC-ESI-IT-TOF/MS have been instrumental in identifying Ganoderic acid B metabolites by providing precise mass data on the parent compound and its biotransformed products. nih.gov
NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D experiments (e.g., COSY, HSQC, HMBC), reveals the precise arrangement and connectivity of atoms within a molecule. mdpi.com For instance, the structures of nine triterpenoids isolated from Ganoderma tsugae, including Ganoderic acid B, were identified using ¹H NMR and FT-IR. jfda-online.com This combination of HRMS and NMR allows researchers to unambiguously identify known compounds like Ganoderic acid B in an extract and to fully characterize the structure of new, previously undiscovered derivatives or metabolites. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of Ganoderic acid B in complex mixtures such as raw fungal extracts. mdpi.comresearchgate.net A validated reverse-phase HPLC (RP-HPLC) method is most commonly used for the analysis of ganoderic acids. jfda-online.comnih.gov
The typical methodology involves a C18 stationary phase column and a mobile phase consisting of a gradient mixture of an organic solvent (commonly acetonitrile) and acidified water (often with 0.1-2% acetic acid). jfda-online.comnih.gov Detection is typically performed using a UV detector set at a wavelength of approximately 252-254 nm, where the conjugated system in the ganoderic acid structure absorbs light. jfda-online.comnih.gov This method has been validated for its specificity, accuracy, and precision, making it suitable for the quality control of Ganoderma products by quantifying the content of specific marker compounds, including Ganoderic acid B. jfda-online.comnih.gov The amount of Ganoderic acid B in various cultivated Ganoderma species has been shown to range from 16.64 to 916.89 µg/g. nih.gov
Table 2: Validation Parameters for a Typical HPLC Method for Ganoderic Acid Analysis This table is interactive. Click on the headers to sort.
| Parameter | Description | Typical Value | Source |
|---|---|---|---|
| Linearity (r²) | Measures how well the calibration curve fits the data points. | 0.9990–0.9999 | jfda-online.com |
| Recovery | The percentage of a known amount of analyte detected after being added to a sample. | 96.85–105.09% | jfda-online.com |
| Intraday Precision (RSD) | The relative standard deviation of measurements taken on the same day. | 0.8–4.8% | jfda-online.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique pivotal for identifying and quantifying metabolites of Ganoderic acid B in biological systems. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of compounds in complex mixtures like plasma, bile, and tissue extracts. nih.gov
In studies investigating the metabolism of Ganoderic acid B, researchers administer the compound orally to animal models, such as rats. Biological samples are then collected and analyzed using LC-MS. A study utilizing liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry (LC-ESI-IT-TOF/MS) successfully identified 14 metabolites of Ganoderic acid B in rat plasma, bile, and various organs. nih.gov The identification process relies on comparing the retention times and mass fragmentation patterns of the metabolites with those of the parent compound and reference standards. nih.govnih.gov
The primary metabolic pathways for Ganoderic acid B identified through these LC-MS studies are oxidation and hydroxylation. nih.gov Furthermore, reduction metabolites have been detected in the kidney and stomach, while glucuronidation products were observed specifically in the bile. nih.gov These findings demonstrate the extensive metabolic transformation that Ganoderic acid B undergoes in vivo.
Table 1: LC-MS Parameters for Ganoderic Acid Analysis
| Parameter | Description |
| Chromatography System | Ultra-High-Performance Liquid Chromatograph (UHPLC) mdpi.comfrontiersin.org |
| Column | Typically a C18 reversed-phase column (e.g., Waters BEH C18) mdpi.comfrontiersin.org |
| Mobile Phase | A gradient system often using acetonitrile (B52724) and water with 0.1% formic acid frontiersin.org |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govnih.gov |
| Mass Analyzer | Ion Trap (IT), Time-of-Flight (TOF), or tandem MS (MS/MS) nih.govmdpi.com |
| Detection Mode | Positive or negative ion mode, depending on the metabolites being targeted mdpi.com |
In Vitro Cellular and Biochemical Assays
A variety of in vitro assays are fundamental to characterizing the cellular and biochemical effects of Ganoderic acid B and related compounds. These assays provide quantitative data on cell health, death pathways, and the modulation of specific molecular targets and signaling pathways.
Cell Viability and Proliferation Assays (e.g., MTT, MTS)
Cell viability and proliferation assays are used to determine the effects of a compound on cell populations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. researchhub.com The principle of the MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells. The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells. nih.gov
In studies involving ganoderic acids, cancer cell lines are treated with varying concentrations of the compound for specific durations (e.g., 24, 48, 72 hours). brieflands.com For instance, while specific data for Ganoderic acid B is limited in readily available literature, studies on the closely related Ganoderic acid A have shown a dose- and time-dependent decrease in the viability of human leukemia (NALM-6) cells. brieflands.com The MTS assay, which produces a water-soluble formazan, operates on a similar principle and offers the advantage of a more straightforward protocol. nih.gov
Table 2: Principles of Common Cell Viability Assays
| Assay | Principle | End Product | Detection |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells | Purple formazan (insoluble) | Spectrophotometry (~570 nm) after solubilization nih.gov |
| MTS | Reduction of tetrazolium salt by viable cells to a soluble formazan nih.gov | Colored formazan (soluble) | Spectrophotometry (~490 nm) directly in culture medium nih.gov |
Apoptosis and Autophagy Detection Assays (e.g., Flow Cytometry, Western Blot for Caspases, LC3)
To determine the mechanisms of cell death induced by a compound, researchers employ assays to detect apoptosis and autophagy.
Flow Cytometry: This technique is used to quantify apoptotic cells. Cells are typically stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like propidium (B1200493) iodide (PI), which enters cells with compromised membranes (late apoptosis or necrosis). brieflands.com Studies on Ganoderic acid A have used flow cytometry to demonstrate a significant increase in apoptotic leukemia cells following treatment. brieflands.com
Western Blot: This method is used to detect key proteins involved in apoptosis and autophagy.
Apoptosis: The expression levels of proteins such as caspases (e.g., Caspase-3, Caspase-8), which are key executioners of apoptosis, and members of the Bcl-2 family (e.g., pro-apoptotic Bax, anti-apoptotic Bcl-2) are analyzed. semanticscholar.org For example, treatment with Ganoderic acid T has been shown to alter the expression of Caspase-8 and Caspase-3 in HeLa cells. nih.gov
Autophagy: The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. Western blotting for LC3 is a standard method to monitor autophagy. nih.gov Additionally, the expression of other autophagy-related genes (Atgs) like Beclin-1 and ATG5 can be measured. brieflands.com
These assays have revealed that various ganoderic acids can induce apoptosis and modulate autophagy in different cell lines. brieflands.comnih.gov
Reporter Gene Assays for Pathway Activity
Reporter gene assays are used to monitor the activity of specific cellular signaling pathways. youtube.com These assays work by linking a pathway-responsive DNA element (a promoter or transcription factor binding site) to the gene of a reporter protein, such as luciferase or β-galactosidase. youtube.com When the signaling pathway is activated, it drives the expression of the reporter protein, whose activity can be easily measured, often as a luminescent or colorimetric signal. youtube.com
This methodology can be applied to study the effect of Ganoderic acid B on pathways like NF-κB, which is crucial in inflammation. For example, a cell line could be engineered with a reporter construct where luciferase expression is controlled by an NF-κB response element. youtube.com Treatment with an inflammatory stimulus would activate NF-κB and induce luciferase expression. The addition of Ganoderic acid B could then be tested for its ability to inhibit this activity, providing a quantitative measure of its effect on the pathway. While specific reporter assay data for Ganoderic acid B is not prominent in the searched literature, studies on other ganoderic acids have shown they can modulate the NF-κB pathway, suggesting this is a viable and informative technique. nih.gov
Enzyme Activity Assays for Target Function
Enzyme activity assays are crucial for determining if a compound directly interacts with and modulates the function of a specific enzyme target. Once a potential protein target is identified, its functional activity can be measured in the presence and absence of the compound.
For example, Ganoderic acid DM was found to bind to tubulin. nih.gov A corresponding functional assay demonstrated that this compound affected the assembly of tubulin polymers, a key enzymatic function of tubulin, confirming it as a tubulin-inhibiting agent. nih.gov Similarly, various ganoderic acids have been reported to inhibit enzymes involved in cholesterol synthesis and the angiotensin-converting enzyme (ACE). nih.gov Another study showed that ganoderic acid could inhibit the replication of the hepatitis B virus, implying an effect on viral enzymatic processes. researchgate.net These assays provide direct evidence of a compound's mechanism of action by quantifying its impact on the catalytic activity of a target enzyme.
Cytokine and Inflammatory Mediator Quantification (e.g., ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method used to quantify the concentration of proteins, such as cytokines and other inflammatory mediators, in biological samples like cell culture supernatants or serum. nih.govnih.gov
In the context of Ganoderic acid B research, ELISA is used to measure its anti-inflammatory effects. For example, immune cells like macrophages can be stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The cells are then co-treated with Ganoderic acid B, and the amount of these cytokines released into the culture medium is quantified by ELISA. Studies on related ganoderic acids have consistently shown that they can significantly reduce the secretion of TNF-α and IL-6 in LPS-stimulated cells. nih.gov Some research also indicates that Ganoderic acid B can enhance the production of the anti-inflammatory cytokine IL-10. researchgate.net
Table 3: Research Findings on Cytokine Modulation by Ganoderic Acids
| Ganoderic Acid | Cell/Animal Model | Finding | Assay Used |
| Deacetyl Ganoderic Acid F | BV-2 microglia; Mice | Inhibited LPS-induced secretion of TNF-α and IL-6 nih.gov | ELISA nih.gov |
| Ganoderic Acid A | BV2 microglia | Suppressed LPS-induced release of pro-inflammatory cytokines nih.gov | ELISA nih.gov |
| Ganoderic Acid B | Macrophages (Raw 264.7) | Enhanced production of IL-10 researchgate.net | ELISA researchgate.net |
Oxidative Stress Marker Analysis
The investigation of Ganoderic acid B's biological activities frequently involves the analysis of its impact on oxidative stress markers. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Research indicates that Ganoderic acid B can modulate this balance, a finding substantiated by measuring various biomarkers.
In studies on primary hippocampal neurons, Ganoderic acid B, alongside its counterpart Ganoderic acid A, demonstrated neuroprotective effects. nih.gov Treatment with Ganoderic acid B was shown to improve the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical. nih.gov In an in vivo model of lipopolysaccharide (LPS)-induced pneumonia, administration of Ganoderic acid B led to an increase in SOD levels while concurrently decreasing levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. medchemexpress.com
Further research on the protective effects of ganoderic acids (GAs) in alcohol-induced liver injury has shown that a GA-rich fraction containing Ganoderic acid B can significantly elevate the activities of hepatic antioxidant enzymes. mdpi.com These include not only SOD but also catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px), which play vital roles in neutralizing hydrogen peroxide and other hydroperoxides. mdpi.com This demonstrates a multi-faceted antioxidant effect, reinforcing the cell's defense system against oxidative damage. mdpi.com
Table 1: Effect of Ganoderic Acid B on Oxidative Stress Markers
| Marker | Effect of Ganoderic Acid B Treatment | Studied Model | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased activity | Primary hippocampal neurons; LPS-induced pneumonia in mice | nih.govmedchemexpress.com |
| Malondialdehyde (MDA) | Decreased levels | LPS-induced pneumonia in mice | medchemexpress.com |
| Catalase (CAT) | Increased activity | Alcoholic liver injury in mice (as part of a GA mixture) | mdpi.com |
| Glutathione Peroxidase (GSH-Px) | Increased activity | Alcoholic liver injury in mice (as part of a GA mixture) | mdpi.com |
Computational Biology and Bioinformatics in Ganoderic Acid B Research
Computational biology and bioinformatics have become indispensable tools for deciphering the complex mechanisms of action of natural compounds like Ganoderic acid B. These in silico approaches allow for the prediction and analysis of molecular interactions on a systemic level, providing insights that guide further experimental validation.
Network Pharmacology for Multi-Target Analysis
Network pharmacology is a powerful methodology used to understand the polypharmacological effects of compounds, mapping their interactions with multiple targets within a complex biological network. This approach is particularly suited for traditional medicines and their constituent compounds, which often act on multiple proteins rather than a single target.
In a study investigating the anti-cancer mechanisms of Ganoderma lucidum extract, Ganoderic acid B was identified as one of the 12 primary active compounds. nih.govresearchgate.net Using network pharmacology, researchers predicted the potential targets of these compounds. nih.gov This process involves docking the compound structures against a database of protein targets and identifying those with high binding affinities. Through this method, 20 targets were mapped to the 12 active compounds, including Ganoderic acid B, highlighting its multi-target nature in the context of cancer therapy. nih.govresearchgate.net These analyses provide a holistic view of how Ganoderic acid B may exert its therapeutic effects by modulating a network of interacting proteins rather than a single pathway. nih.gov
Pathway Enrichment Analysis
Following the identification of multiple potential targets via network pharmacology, pathway enrichment analysis is employed to understand the biological significance of these targets. This bioinformatics method determines whether the identified targets are over-represented in specific signaling or metabolic pathways.
For instance, KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis is commonly used. nih.govnih.gov While specific pathway enrichment data solely for Ganoderic acid B is often embedded within broader studies of Ganoderma extracts, the general approach involves mapping the identified protein targets to the KEGG database. nih.govnih.gov The analysis then reveals which pathways are most significantly affected. Studies on Ganoderma triterpenoids have shown enrichment in pathways crucial to cancer biology, such as those involved in cell cycle regulation, apoptosis, and signal transduction. nih.gov This suggests that the multi-target effects of compounds like Ganoderic acid B converge on key biological processes, providing a mechanistic framework for their observed pharmacological activities.
Protein-Ligand Interaction Modeling
Protein-ligand interaction modeling, primarily through molecular docking, is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., Ganoderic acid B) when bound to another (the protein target). nih.govnih.gov This method provides detailed, atom-level insights into the molecular interactions that underpin the compound's biological effects. nih.gov
Molecular docking studies have been instrumental in identifying and validating the targets of Ganoderic acid B. For example, it was identified as a moderately active inhibitor of HIV-1 protease, with a reported IC50 value of 170 μM. medchemexpress.comresearchgate.net Molecular docking simulations supported this finding, showing that Ganoderic acid B has a notable binding affinity for the active site of the HIV-1 protease. researchgate.net
In another study, a series of 50 ganoderic acids, including Ganoderic acid B, were docked against Human DNA-Topoisomerase IIβ, a key target in cancer therapy. researchgate.net Such studies calculate the binding energy, which indicates the stability of the protein-ligand complex. researchgate.netresearchgate.net These computational analyses can screen numerous potential targets and help prioritize compounds for further experimental testing. nih.govresearchgate.net The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions, reveal the specific amino acid residues in the target protein that are crucial for binding Ganoderic acid B. nih.gov
Table 2: Examples of Protein-Ligand Interaction Modeling for Ganoderic Acid B
| Protein Target | Methodology | Key Finding | Reference |
|---|---|---|---|
| HIV-1 Protease | Molecular Docking | Exhibits binding affinity surpassing the standard drug nelfinavir. | researchgate.net |
| Human DNA-Topoisomerase IIβ | Molecular Docking | Analysis of binding energy and interacting residues at the active site. | researchgate.net |
| Leucine-rich repeat kinase 2 (LRRK2) | Molecular Docking & Dynamics Simulation | Interacts with the CoR domain of LRRK2. | nih.gov |
Future Directions and Research Challenges
Identification of Undiscovered Molecular Targets and Pathways for Ganoderic Acid B
A primary challenge in GAB research is the limited knowledge of its direct molecular targets. Unlike other related compounds such as Ganoderic acid A, for which pathways like the JAK/STAT3 and p53-MDM2 have been investigated, the specific proteins and signaling cascades that GAB directly modulates remain largely uncharacterized. mdpi.comspandidos-publications.com Future research must prioritize the identification of these targets to mechanistically explain its observed bioactivities.
One promising lead is the compound's ability to counteract drug resistance. Studies have shown that GAB can reverse multidrug resistance mediated by the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein. mdpi.com This suggests that ABCB1 is a key player in GAB's mechanism of action, at least in the context of chemotherapy resistance. However, this is likely just one of many interactions. The neuroprotective and anti-atherosclerotic effects attributed to GAB imply the existence of other, yet-to-be-discovered targets within neurons, endothelial cells, and macrophages. nih.gov
Future investigations should employ high-throughput screening techniques, affinity chromatography-mass spectrometry, and computational docking studies to identify novel binding partners for GAB. Elucidating these initial interactions is the critical first step to mapping the downstream signaling pathways it influences.
Elucidating the Specificity of Ganoderic Acid B Actions in Diverse Pathological Contexts
Ganoderic acids exhibit a remarkable structural diversity, leading to varied pharmacological profiles. nih.gov A key future task is to understand the specific role of Ganoderic acid B in different diseases compared to other ganoderic acids. Research indicates that GAB has potential therapeutic value in specific areas such as anti-atherosclerosis, asthma, and neuroprotection. nih.gov This contrasts with other derivatives like Ganoderic acid A, which is more extensively studied for its anti-cancer and anti-inflammatory effects via pathways involving NF-κB and AP-1. nih.govresearchgate.net
Determining this specificity is crucial. For instance, in the context of atherosclerosis, GAB may uniquely modulate lipid metabolism or inflammatory responses within vascular plaques in a manner distinct from other triterpenoids. nih.gov Comparative studies are needed, directly assessing the effects of GAB against other purified ganoderic acids in validated cellular and animal models of these diseases. Such research will clarify whether GAB is the superior agent for a particular condition and reveal the structure-activity relationships that govern its specific effects. This knowledge is essential for developing targeted therapies rather than using broad Ganoderma extracts.
Advancements in Biotechnological Production of Ganoderic Acid B
A significant bottleneck in the research and potential commercialization of Ganoderic acid B is its low yield from natural sources. The cultivation of Ganoderma fruiting bodies is a slow process, and the concentration of specific ganoderic acids can be inconsistent. researchgate.net Submerged fermentation of G. lucidum mycelia is a more controlled and efficient alternative, but yields still require substantial improvement. researchgate.netnih.gov
The future of GAB production lies in advanced biotechnological and metabolic engineering strategies. nih.gov Key approaches include:
Genetic Engineering of G. lucidum : Overexpression of rate-limiting enzymes in the ganoderic acid biosynthesis pathway, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) and lanosterol (B1674476) synthase (LS), has been shown to increase total ganoderic acid accumulation. nih.govnih.gov Future efforts can focus on specifically upregulating the downstream enzymes, likely cytochrome P450 monooxygenases, that are responsible for the final conversion steps to GAB.
Heterologous Expression : Engineering robust microbial hosts like Saccharomyces cerevisiae (yeast) to produce GAB offers a promising alternative. nih.gov This involves transferring the entire biosynthetic pathway from Ganoderma into the yeast. While the synthesis of precursor molecules has been achieved, identifying and transferring the specific enzymes that convert the lanostane (B1242432) skeleton into GAB is a major but necessary challenge. nih.gov
Fermentation Process Optimization : Further refinement of submerged culture conditions, including nutrient feeding strategies, pH control, and the use of elicitors to stimulate secondary metabolite production, can significantly enhance GAB yields from G. lucidum. researchgate.net
These advancements are critical to producing the quantities of purified GAB needed for extensive preclinical and potential clinical investigation.
Development of Novel Analytical Methodologies for Ganoderic Acid B Metabolites
Understanding the metabolic fate of Ganoderic acid B in vivo is essential for evaluating its bioavailability, efficacy, and mechanism of action. A significant study successfully utilized liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry (LC-ESI-IT-TOF/MS) to identify the metabolites of GAB in rats. nih.gov This pioneering work revealed that oxidation and hydroxylation are the primary metabolic pathways. nih.gov
However, further advancements are required. Future research should focus on developing more sensitive and quantitative analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to not only identify but also accurately measure the concentration of GAB and its metabolites in various biological matrices over time. researchgate.net This will enable detailed pharmacokinetic modeling. Furthermore, synthesizing the major identified metabolites to use as analytical standards would confirm their structures and allow for the investigation of their own potential bioactivities. nih.gov
Table 1: Identified Metabolites of Ganoderic Acid B in Rat Models An interactive table summarizing the metabolites identified through LC-ESI-IT-TOF/MS analysis after oral administration of Ganoderic acid B.
| Metabolite ID | Proposed Transformation | Molecular Formula |
|---|---|---|
| M1 | Oxidation | C30H42O8 |
| M2 | Oxidation | C30H42O8 |
| M3 | Hydroxylation | C30H44O8 |
| M4 | Hydroxylation | C30H44O8 |
| M5 | Hydroxylation | C30H44O8 |
| M6 | Hydroxylation | C30H44O8 |
| M7 | Hydroxylation | C30H44O8 |
| M8 | Glucuronidation | C36H52O13 |
| M9 | Reduction | C30H46O7 |
| M10 | Reduction | C30H46O7 |
| M11 | Reduction & Hydroxylation | C30H46O8 |
| M12 | Reduction & Hydroxylation | C30H46O8 |
| M13 | Reduction & Hydroxylation | C30H46O8 |
| M14 | Reduction & Hydroxylation | C30H46O8 |
Data sourced from a study on the in vivo metabolites of Ganoderic acid B. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding of Ganoderic Acid B Effects
To move beyond single-target identification, a systems-level approach is necessary to comprehend the global effects of Ganoderic acid B. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to GAB treatment. While integrated omics studies have been applied to understand the biosynthesis of ganoderic acids in response to elicitors, they have not yet been deployed to unravel the pharmacological mechanism of purified GAB. nih.gov
Future studies should treat relevant cell lines or animal models with GAB and perform multi-omics analyses. For example:
Transcriptomics (RNA-Seq) would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated.
Proteomics would identify changes in protein abundance and post-translational modifications, offering a more direct link to cellular function. nih.gov
Metabolomics would uncover shifts in the cellular metabolic profile, which could be particularly insightful for understanding GAB's effects on conditions like atherosclerosis and for elucidating its impact on liver metabolism. nih.govmdpi.com
By integrating these large datasets, researchers can construct comprehensive network models of GAB's action, revealing novel targets, pathways, and biomarkers of its activity.
Overcoming Challenges in Mechanistic Elucidation and Translation for Academic Research
Translating the promising preclinical findings of Ganoderic acid B into academic and clinical progress faces several hurdles. A primary challenge is the incomplete understanding of its mechanism of action. mdpi.com Without knowing the specific molecular targets and pathways, it is difficult to design rigorous, hypothesis-driven research or to predict which patient populations might benefit most.
Another significant challenge, common to many natural triterpenoids, is its high lipophilicity and potentially low bioavailability. nih.gov These properties can complicate in vivo studies and may hinder its delivery to target tissues.
To overcome these obstacles, academic research must focus on:
Collaborative Efforts : Interdisciplinary collaboration between natural product chemists, molecular biologists, and pharmacologists is essential to tackle the complex challenges of target identification and pathway analysis.
Advanced Drug Delivery Systems : The development of novel formulations, such as nanoparticles or liposomes, could improve the solubility and bioavailability of GAB, enhancing its therapeutic potential. nih.gov
Standardization and Purity : Ensuring a consistent supply of highly purified GAB is critical for obtaining reproducible experimental results, a challenge that can be met through the biotechnological advancements discussed previously.
Addressing these fundamental issues will be paramount for moving Ganoderic acid B from a compound of interest to a well-understood pharmacological agent with potential for further development.
Q & A
Basic Research Questions
Q. What are the standard methodologies for extracting and identifying Ganoderic acid B from Ganoderma lucidum?
- Answer : Ganoderic acid B is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used for quantification, with regression equations like () and validation parameters (LOD: 1.04 ng/mL, LOQ: 5.39 ng/mL) . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are alternatives for structural confirmation, especially when analyzing sterols or triterpenoids .
Q. How is Ganoderic acid B quantified in complex biological matrices, and what validation parameters ensure accuracy?
- Answer : UPLC-MS/MS is preferred for its sensitivity and specificity. Calibration curves and recovery tests (e.g., 85–110%) are essential for validation. For example, intraday and interday precision should be ≤5% RSD, and stability tests (e.g., freeze-thaw cycles) confirm sample integrity . Cross-validation with nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy can resolve ambiguities in peak identification .
Q. What in vitro assays are commonly used to evaluate the pharmacological activity of Ganoderic acid B?
- Answer : Anti-proliferative effects are tested via MTT assays in cancer cell lines (e.g., MDA-MB-231 breast cancer cells), while anti-inflammatory activity is assessed using LPS-induced cytokine secretion in macrophages. Rhodamine-123 accumulation assays measure ABCB1 transporter inhibition in multidrug-resistant HepG2/ADM cells .
Advanced Research Questions
Q. What molecular mechanisms underlie Ganoderic acid B’s reversal of ABCB1-mediated multidrug resistance (MDR)?
- Answer : Ganoderic acid B inhibits the efflux function of ABCB1 without altering its expression or ATPase activity. Key experiments include:
- Cellular accumulation assays : Rhodamine-123 retention in HepG2/ADM cells confirms efflux inhibition .
- Docking studies : Predict interactions with ABCB1’s substrate-binding pockets.
- Western blotting : Verify unchanged ABCB1 protein levels post-treatment.
Q. How can researchers resolve contradictions in reported anti-cancer efficacy of Ganoderic acid B across studies?
- Answer : Discrepancies often arise from:
- Extract purity : Impurities in crude extracts may confound results. Use ≥95% pure standards .
- Cell line specificity : Test across multiple lines (e.g., HepG2, A549, MCF-7) to identify context-dependent effects.
- Analytical variability : Cross-validate findings using HPLC-MS, GC-MS, and bioactivity-guided fractionation .
Q. What synergistic effects exist between Ganoderic acid B and conventional chemotherapeutic agents?
- Answer : Design combination studies using fixed-ratio protocols (e.g., Chou-Talalay method) to calculate combination indices (CI). For example:
- Synergy with doxorubicin : Test in ABCB1-overexpressing cells to assess MDR reversal .
- Dose reduction index (DRI) : Quantify chemotherapeutic dose reduction enabled by Ganoderic acid B.
Q. How can analytical methods for Ganoderic acid B be optimized to handle complex sample matrices?
- Answer :
- Sample preparation : Solid-phase extraction (SPE) or QuEChERS reduces matrix interference.
- Method optimization : Response surface methodology (RSM) identifies optimal solvent ratios and extraction times .
- Data analysis : Principal component analysis (PCA) and hierarchical clustering (HCA) differentiate bioactive compounds in metabolomic datasets .
Tables for Methodological Reference
Unresolved Research Challenges
- Mechanistic clarity : The exact binding site of Ganoderic acid B on ABCB1 remains unresolved. Cryo-EM or mutagenesis studies could elucidate interactions.
- In vivo pharmacokinetics : Limited data on bioavailability and tissue distribution warrant further LC-MS/MS studies in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
